Product packaging for Cacodylic acid(Cat. No.:CAS No. 75-60-5)

Cacodylic acid

Cat. No.: B1668196
CAS No.: 75-60-5
M. Wt: 138.00 g/mol
InChI Key: OGGXGZAMXPVRFZ-UHFFFAOYSA-N
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Description

Historical Context of Cacodylic Acid Research

The story of this compound is intertwined with the very beginnings of organometallic chemistry and has evolved to encompass significant environmental and biological research.

The genesis of this compound research can be traced back to the 18th century with the synthesis of "Cadet's fuming liquid." wikipedia.org This foul-smelling substance, created by heating arsenic trioxide with potassium acetate (B1210297), was later found to contain cacodyl (B8556844) oxide ([(CH₃)₂As]₂O) and cacodyl ([(CH₃)₂As]₂). wikipedia.orgwikipedia.org However, it was the German chemist Robert Bunsen who, in the mid-19th century, conducted the first in-depth investigations into these "cacodyl" compounds, a name derived from the Greek kakodes for "evil-smelling". wikipedia.org

Bunsen's work from 1837 to 1843 was fraught with peril; he suffered from arsenic poisoning and lost sight in one eye due to an explosion of a cacodyl compound. taylorandfrancis.com Despite these dangers, his meticulous research on cacodyl derivatives was a landmark in the development of the radical theory in organic chemistry. taylorandfrancis.com His investigations established that the various cacodyl compounds were derivatives of a single radical, which he named kakodyl. This work, while focused on the fundamental chemistry of these novel substances, laid the groundwork for all future studies of organoarsenic compounds.

Following Bunsen's foundational work, the research focus on this compound and its derivatives began to shift. While the 19th-century investigations were primarily concerned with the synthesis, reactivity, and structure of these new organoarsenic compounds, the 20th century saw their application in various fields.

The development of arsenical compounds for medicinal purposes, pioneered by scientists like Paul Ehrlich, marked an early transition from basic chemistry to biological applications. taylorandfrancis.com Although this compound itself did not become a major therapeutic agent, this era of research demonstrated the potential for organoarsenic compounds to interact with biological systems.

A more significant evolution in the application of this compound came with the recognition of its herbicidal properties. wikipedia.org In the mid-20th century, various arsenical compounds, including this compound and its salts, were developed and used as pesticides and herbicides. invasiveplantswesternusa.orgdartmouth.edu This shift was driven by the agricultural need for effective weed control. Formulations containing this compound were used for cotton defoliation and general weed control in non-crop areas. epa.gov This transition from a laboratory curiosity to a widely used agricultural chemical marked a significant change in the research focus, now encompassing its effects on plants and the environment.

The most controversial chapter in the history of this compound is its use as a chemical weapon during the Vietnam War. A mixture of this compound and its salt, sodium cacodylate, was the primary component of "Agent Blue". wikipedia.orgnih.gov Agent Blue was one of the "Rainbow Herbicides" used by the U.S. military for defoliation and crop destruction. invasiveplantswesternusa.org

Specifically, Agent Blue was used to destroy rice paddies and other grain crops in an attempt to deprive enemy forces of food. invasiveplantswesternusa.org Its use had devastating consequences for the Vietnamese agricultural landscape and food supply. The extensive and systematic spraying of this arsenical herbicide remains a subject of intense scrutiny and debate regarding its long-term environmental and health impacts.

Nomenclature and Chemical Classification within Organoarsenicals

This compound is systematically known as dimethylarsinic acid . wikipedia.org It belongs to the class of organoarsenic compounds , which are defined by the presence of a chemical bond between arsenic and carbon. wikipedia.org

Within the broader category of organoarsenic compounds, this compound is classified as an arsinic acid . Arsinic acids have the general formula R₂As(O)OH, where 'R' represents an organic substituent. wikipedia.org In the case of this compound, both 'R' groups are methyl (CH₃) groups, making it the simplest member of this class.

It is important to distinguish between different types of arsenic compounds. Inorganic arsenic compounds lack a carbon-arsenic bond, while organic arsenic compounds, like this compound, contain this bond. This structural difference plays a crucial role in their chemical and biological properties.

Significance of this compound in Contemporary Scientific Inquiry

Despite its controversial past, this compound continues to be a subject of scientific research, particularly in the field of environmental science.

The historical use of this compound as a herbicide and its large-scale deployment during the Vietnam War has led to ongoing research into its environmental fate and effects. Scientists study its persistence in soil and water, its potential for bioaccumulation, and its transformation into other arsenic species. epa.gov

Contemporary environmental research includes:

Environmental Monitoring: Analytical methods are developed and employed to detect and quantify this compound in various environmental matrices, such as soil, water, and biological tissues. epa.gov

Biogeochemical Cycling: Studies investigate how this compound and its breakdown products move through ecosystems. This includes its interaction with soil microorganisms, which can play a role in its degradation. cambridge.org

Ecotoxicology: Research continues to assess the toxicity of this compound to various organisms, from microbes to plants and animals, to understand its impact on biodiversity and ecosystem health. epa.gov

Regulatory Science: Governmental bodies like the U.S. Environmental Protection Agency (EPA) continue to review the scientific literature on this compound to inform regulatory decisions regarding its use and environmental cleanup. epa.gov

Chemical Data Tables

Below are interactive data tables summarizing key chemical properties of this compound and related compounds mentioned in this article.

Table 1: Chemical Properties of this compound
PropertyValue
IUPAC Name Dimethylarsinic acid
CAS Number 75-60-5 wikipedia.org
Molecular Formula C₂H₇AsO₂ wikipedia.org
Molar Mass 138.00 g/mol sigmaaldrich.com
Appearance Colorless to white crystalline solid chemicalbook.comnj.gov
Melting Point 192-196 °C wikipedia.orgchemicalbook.com
Solubility in Water Highly soluble chemicalbook.com
Table 2: Chemical Properties of Sodium Cacodylate
PropertyValue
IUPAC Name Sodium dimethylarsinate
CAS Number 124-65-2 nih.gov
Molecular Formula C₂H₆AsNaO₂ nih.gov
Molar Mass 159.98 g/mol
Appearance White crystalline or granular solid nih.gov
Melting Point ~200 °C (decomposes)
Solubility in Water Soluble
Table 3: Chemical Properties of Cacodyl Oxide
PropertyValue
IUPAC Name Bis(dimethylarsinous) ether
CAS Number 503-80-0 smolecule.com
Molecular Formula C₄H₁₂As₂O wikipedia.orgsmolecule.com
Molar Mass 225.98 g/mol smolecule.com
Appearance Oily liquid wikipedia.org
Odor Extremely unpleasant, garlicky wikipedia.org
Table 4: Chemical Properties of Tetramethyldiarsine (Cacodyl)
PropertyValue
IUPAC Name Tetramethyldiarsane
CAS Number 471-35-2 wikipedia.org
Molecular Formula C₄H₁₂As₂ wikipedia.org
Molar Mass 209.98 g/mol
Appearance Oily liquid wikipedia.org
Odor Extremely unpleasant, garlicky wikipedia.org

Importance in Toxicology and Public Health Research

This compound, also known as dimethylarsinic acid (DMA), is a significant compound in the fields of toxicology and public health, primarily due to its role as a major metabolite of inorganic arsenic in humans and various animal species. nih.govtaylorandfrancis.com While historically considered a detoxification product of inorganic arsenic, extensive research has revealed that DMA possesses its own distinct toxic properties. nih.gov This has made it a critical subject of study for understanding the full spectrum of arsenic-related health risks.

A primary role for this compound in public health research is its use as a biomarker of exposure. nih.gov Health agencies and researchers measure the urinary concentrations of inorganic arsenic and its methylated metabolites, monomethylarsonic acid (MMA) and this compound (DMA), to assess recent exposure to inorganic arsenic. taylorandfrancis.comnih.gov The specific measurement of these arsenic species provides a more accurate indication of exposure to inorganic forms compared to measuring total urinary arsenic, which can be confounded by the consumption of certain seafood containing non-toxic organic arsenic compounds. nih.govnih.gov

Toxicological research has focused on elucidating the mechanisms through which this compound exerts its effects. In-vitro studies using human lung cells and in-vivo studies in mice and rats have shown that DMA can induce single-strand DNA breaks. nih.gov Mechanistic investigations suggest that this genotoxicity is linked to the generation of a DMA peroxyl radical and the subsequent production of active oxygen species within tissues, leading to oxidative stress. nih.gov Furthermore, research in animal models has demonstrated that this compound can act as a tumor promoter and a complete carcinogen. nih.gov Multi-organ studies have identified it as a promoter for cancers of the urinary bladder, kidney, liver, and thyroid in rats, and for lung tumors in mice. nih.gov In other research, lifetime exposure to DMA in the drinking water was found to cause a dose-dependent increase in urinary bladder tumors in rats, indicating it is a complete carcinogen in that model. nih.govepa.gov These collective findings underscore the importance of DMA in research into the carcinogenesis of inorganic arsenic. nih.gov

Table 1: Selected Research Findings on the Toxicological Mechanisms of this compound (DMA)

Research Area Model System Key Finding Reference(s)
Genotoxicity Human lung cells (in vitro), Mice and Rats (in vivo) Induces single-strand breaks in DNA. nih.gov
Mechanism of Action Mechanistic studies Damage is attributed to the DMA peroxyl radical and the production of active oxygen species. nih.gov
Carcinogenicity Rats Acts as a tumor promoter for urinary bladder, kidney, liver, and thyroid cancers. nih.gov
Carcinogenicity Mice Acts as a tumor promoter for lung cancer. nih.gov

| Carcinogenicity | Rats | Identified as a complete carcinogen, causing a dose-dependent increase in urinary bladder tumors with lifetime exposure. | nih.govepa.gov |

Implications for Agricultural and Forestry Science

In agricultural and forestry science, this compound is recognized for its function as a potent, non-selective contact herbicide. epa.govorst.edu Its application is aimed at desiccating or defoliating a wide variety of plant species, which is useful for several management purposes. orst.eduherts.ac.uk

In the agricultural sector, this compound has been used primarily for cotton defoliation. epa.govcotton.org This application aids in harvesting by removing leaves from the cotton plants. It is often used as a "cleanup" treatment following the application of other defoliants, a practice particularly important for the late-season defoliation of certain cotton varieties. cotton.org It has also been registered for weed control through directed application in non-bearing citrus orchards, where it is applied to weeds without contacting the crop itself. epa.govepa.gov

Within forestry, this compound serves as a silvicide for managing forest composition. usu.edu It is used for the pre-commercial thinning of forests, where it is injected into the stems of undesirable trees to cause crown kill and reduce competition for desired species. epa.govoregonstate.edu This method has been studied as a way to increase light availability in the forest understory to promote the growth of timber species or enhance natural regeneration. oregonstate.edumdpi.com Beyond thinning, it has also been employed to control infestations of bark beetles. epa.gov Research into the environmental fate of this compound in these settings indicates that it undergoes biodegradation in aerobic soils, with arsenate being a primary product. epa.gov Studies also suggest that the movement of this compound from treated land into water through leaching or runoff appears to be minimal. epa.gov

Table 2: Applications of this compound in Agricultural and Forestry Science

Sector Application Purpose Reference(s)
Agriculture Cotton Defoliation Removes leaves to aid in mechanical harvesting; used as a "cleanup" agent. epa.govherts.ac.ukcotton.org
Agriculture Weed Control Manages weeds in non-bearing citrus orchards and other non-crop areas. epa.govepa.gov
Forestry Forest Thinning (Silvicide) Kills undesirable trees via stem injection to reduce competition and manage stand density. epa.govusu.eduoregonstate.edu

| Forestry | Pest Control | Controls bark beetles in trees. | epa.gov |

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym(s)
This compound DMA, Dimethylarsinic Acid
Inorganic Arsenic iAs
Monomethylarsonic Acid MMA
Arsenate As(V)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7AsO2 B1668196 Cacodylic acid CAS No. 75-60-5

Properties

IUPAC Name

dimethylarsinic acid
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InChI

InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)
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InChI Key

OGGXGZAMXPVRFZ-UHFFFAOYSA-N
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Canonical SMILES

C[As](=O)(C)O
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Molecular Formula

C2H7AsO2
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DSSTOX Substance ID

DTXSID7020508
Record name Dimethylarsinic acid
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Molecular Weight

138.00 g/mol
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Physical Description

Cacodylic acid appears as a colorless, odorless crystalline solid. Melting point 195-196 °C. Toxic by ingestion and irritating to skin and eyes., Hygroscopic solid; [Merck Index] Colorless odorless hygroscopic solid; [CAMEO] White crystalline solid; [MSDSonline], Solid
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Boiling Point

greater than 392 °F at 760 mmHg (NTP, 1992), >200 °C
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Solubility

Very soluble (NTP, 1992), Soluble in acetic acid, Soluble in ethanol; insoluble in diethyl ether, In water, 2X10+6 mg/l @ 25 °C.
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Density

greater than 1.1 at 68 °F (est.) (USCG, 1999)
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Vapor Pressure

0.0000001 [mmHg]
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Impurities

Dimethylarsinic acid is available as a technical grade, containing 65% active ingredient and the following possible impurities: sodium chloride, sodium sulfate, methylarsonic acid and arsenic acid.
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Color/Form

Crystals from alcohol and ether, Colorless, TRICLINIC CRYSTALS, White; water solutions may be dyed blue

CAS No.

75-60-5, 917-76-0
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Melting Point

383 to 385 °F (NTP, 1992), 195 °C
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Synthesis and Derivatization Methodologies for Research Applications

Chemical Synthesis Pathways of Cacodylic Acid

The preparation of this compound has a rich history, leading to contemporary methods that prioritize purity for research applications.

The origin of this compound is linked to the first synthesis of an organometallic compound. wikipedia.org In 1760, French chemist Louis Claude Cadet de Gassicourt heated potassium acetate (B1210297) with arsenic trioxide. wikipedia.org This reaction produced a malodorous, red-brown oily liquid known as "Cadet's fuming liquid." wikipedia.orgwikipedia.org This liquid was primarily a mixture of cacodyl (B8556844) oxide (((CH₃)₂As)₂O) and dicacodyl (((CH₃)₂As)₂). wikipedia.org

It was the seminal work of Robert Bunsen around 1840 that led to the isolation and characterization of this compound from these early arsenic compounds. acs.org Bunsen prepared this compound, which he originally named Alkargen, through the oxidation of cacodyl oxide using mercuric oxide (HgO). acs.org This exothermic reaction, when performed in an aqueous medium, was vigorous enough to boil the water and precipitate elemental mercury. acs.org The resulting this compound was then purified by recrystallization from alcohol. acs.org

Modern laboratory synthesis for research-grade this compound often builds upon historical methods with significant refinements in purification to achieve high purity (≥99.0%). sigmaaldrich.com While this compound is commercially available, laboratory preparations may be undertaken for specific research needs. acs.orgmoleculardepot.com The synthesis can follow the oxidation of cacodyl oxide, where improved workup procedures allow for higher yields. For instance, careful handling of the distillate from the initial reaction of arsenic trioxide and potassium acetate, followed by oxidation with mercuric oxide, allows for the recovery of all organoarsenic products as this compound. acs.orgacs.org

The critical step in obtaining research purity is the final purification. Recrystallization from solvents like alcohol remains a key technique to isolate pure this compound from any unreacted starting materials or byproducts. acs.org Commercially available high-purity this compound is designated as suitable for a range of biochemical and molecular tool applications. sigmaaldrich.commoleculardepot.com

The use of isotopically labeled compounds is crucial for tracing the metabolic pathways and environmental fate of arsenicals. The synthesis of compounds like ¹⁴C-labeled this compound allows researchers to follow the molecule through complex biological or environmental systems.

While specific, detailed protocols for the synthesis of ¹⁴C-labeled this compound are not broadly published and are typically conducted in specialized radiochemistry laboratories, the general synthetic strategy involves incorporating a carbon-14 (B1195169) isotope at a specific position in the molecule. This would likely be achieved by using a ¹⁴C-labeled methylating agent, such as ¹⁴C-methyl iodide, in a reaction with a suitable arsenic precursor to build the dimethylated arsenic core, which is then oxidized to form the final labeled this compound.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is essential for studying its metabolic transformations and for creating reagents with specific properties for laboratory use.

Dimethylated thioarsenicals, such as dimethylmonothioarsinic acid (DMMTA(V)) and dimethyldithioarsinic acid (DMDTA(V)), are important metabolites of this compound. nih.gov Their synthesis in the laboratory is necessary to create analytical standards for environmental and toxicological studies. nih.govnih.gov These compounds are typically prepared by the thiolation of this compound (also known as dimethylarsinic acid, DMA(V)) by reacting it with a sulfur source, such as sodium sulfide (B99878) (Na₂S), under acidic conditions provided by sulfuric acid (H₂SO₄). nih.gov The degree of thiolation (mono- or di-substitution) is controlled by the molar ratio of the reactants. nih.gov

The synthesis of DMMTA(V) involves the stepwise addition of sulfuric acid to an aqueous solution containing this compound and sodium sulfide. researchgate.net The product is then often extracted from the aqueous solution using an organic solvent like diethyl ether. nih.gov For DMDTA(V), a higher molar ratio of the sulfur source is used. nih.gov

Table 1: Synthesis Parameters for Dimethylated Thioarsenicals

Target CompoundAbbreviationStarting MaterialReagentsMolar Ratio (DMA(V):Na₂S:H₂SO₄)Reference
Dimethylmonothioarsinic AcidDMMTA(V)This compound (DMA(V))Na₂S, H₂SO₄1:1.6:1.6 nih.gov
Dimethyldithioarsinic AcidDMDTA(V)This compound (DMA(V))Na₂S, H₂SO₄1:7.5:7.5 nih.gov

Cacodylate salts, particularly sodium cacodylate, are widely used in research, most notably as a buffering agent in the preparation of biological samples for electron microscopy. wikipedia.orgbionity.comleebio.com The use of cacodylate buffer is advantageous as it avoids the introduction of extraneous phosphates that can precipitate during staining procedures. uvic.ca

The production of sodium cacodylate is a straightforward acid-base neutralization reaction. wikipedia.org this compound is treated with a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH), to yield the corresponding salt and water. researchgate.net For buffer preparation, stock solutions of this compound and sodium hydroxide can be mixed, or sodium hydroxide can be added to a solution of this compound until the desired pH (typically between 6.4 and 7.4) is achieved. researchgate.netresearchgate.net The resulting sodium cacodylate is often used as its trihydrate form in solid reagents. sigmaaldrich.com

Table 2: Example Preparation of 0.1 M Sodium Cacodylate Buffer

StepProcedurePurposeReference
1Prepare a 0.2 M solution of this compound.Create the acidic component of the buffer. researchgate.net
2Prepare a 0.2 M solution of sodium hydroxide (NaOH).Create the basic component for titration. researchgate.net
3Add the 0.2 M NaOH solution to the 0.2 M this compound solution while monitoring the pH.Neutralize the acid to form the conjugate base (sodium cacodylate) and adjust to the target pH. researchgate.net
4Stop adding NaOH when the desired pH (e.g., 7.4) is reached.Finalize the buffer at its working pH. researchgate.net
5Dilute the resulting 0.2 M buffer with an equal volume of distilled water to achieve a final concentration of 0.1 M.Adjust the buffer to the final desired concentration for the application. nih.gov

Synthesis of Other Organoarsenic Intermediates from this compound

This compound serves as a crucial starting material for the synthesis of various organoarsenic intermediates, which are pivotal in diverse research applications. The primary route to many of these intermediates involves the reduction of this compound to dimethylarsine ((CH₃)₂AsH), a versatile reagent. uprm.edu

Reduction to Dimethylarsine:

The reduction of this compound is typically achieved using zinc and a strong acid, such as hydrochloric acid. This reaction converts the arsenic(V) center in this compound to arsenic(III) in dimethylarsine. uprm.edu

(CH₃)₂AsO₂H + 2 Zn + 4 HCl → (CH₃)₂AsH + 2 ZnCl₂ + 2 H₂O

Dimethylarsine is a highly reactive and toxic gas, and therefore, it is often generated in situ for immediate use in subsequent reactions.

Derivatization of Dimethylarsine:

Dimethylarsine can be readily converted into a range of other valuable organoarsenic intermediates.

Synthesis of Dimethylhaloarsines: Dimethylarsine can react with halogens or halogenated compounds to produce dimethylhaloarsines. For instance, reaction with iodine yields dimethyliodoarsine ((CH₃)₂AsI). These haloarsines are important precursors for the synthesis of other organoarsenic compounds through nucleophilic substitution reactions.

Reaction with Alkyl Halides: Dimethylarsine can undergo nucleophilic attack on alkyl halides to form tertiary arsines. docbrown.info This reaction expands the range of organoarsenic compounds that can be synthesized from a this compound-derived intermediate.

(CH₃)₂AsH + R-X → (CH₃)₂AsR + HX (where R is an alkyl group and X is a halogen)

Synthesis of Arsenic-Containing Heterocycles: The reactivity of dimethylarsine allows for its incorporation into heterocyclic ring systems. thermofisher.com These reactions are of interest in the development of novel materials and compounds with specific electronic or biological properties. For example, dimethylarsine can react with dihaloalkanes to form cyclic arsines.

Purification and Characterization Techniques for Research-Grade this compound and its Derivatives

The synthesis of research-grade this compound and its derivatives necessitates rigorous purification and characterization to ensure the identity, purity, and stability of the compounds for their intended applications.

Purification Techniques:

Recrystallization: Recrystallization is a fundamental technique for purifying solid organoarsenic compounds. miamioh.edu The choice of solvent is critical and depends on the polarity and solubility of the specific derivative. rochester.eduscielo.br Common solvents for recrystallization include ethanol, methanol, water, and mixtures such as hexane/ethyl acetate or acetone/water. mt.com For instance, this compound itself can be recrystallized from alcohol. docbrown.info The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Chromatography: Column chromatography is a versatile method for the purification of a wide range of organoarsenic compounds. dtic.milrsc.org The choice of stationary and mobile phases is crucial for effective separation.

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase.

Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. biotage.com This is often used in High-Performance Liquid Chromatography (HPLC) for the separation of polar organoarsenic compounds. thermofisher.com

Ion-Exchange Chromatography: This technique is particularly useful for separating charged organoarsenic species. researchgate.netnih.gov Anion-exchange columns are commonly used for the separation of arsenous acid, methylarsonic acid, and dimethylarsinic acid. researchgate.net

The following table summarizes common chromatographic techniques used for the purification of organoarsenic compounds:

Purification MethodStationary PhaseMobile Phase ExamplesApplications
Flash Column Chromatography Silica GelHexane/Ethyl Acetate gradientsGeneral purification of synthetic intermediates
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase)Methanol/Water, Acetonitrile/Water with buffersSeparation of polar organoarsenic compounds
Ion-Exchange Chromatography (IC) Anion-Exchange ResinAqueous buffers (e.g., ammonium (B1175870) carbonate)Separation of charged arsenic species like DMA and MMA

Characterization Techniques:

A combination of spectroscopic methods is employed to elucidate the structure and confirm the identity of synthesized this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.netlibretexts.org The carbonyl (C=O) stretch in carboxylic acid derivatives and the O-H stretch are particularly informative. thermofisher.commdpi.com For this compound, characteristic absorptions for the As=O and As-C bonds are observed. The FTIR spectra of derivatives will show additional or shifted bands corresponding to the newly introduced functional groups. reddit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the number and types of protons and their neighboring atoms. chegg.com In this compound derivatives, the chemical shifts of the methyl protons are indicative of the arsenic's chemical environment.

¹³C NMR: Reveals the number of unique carbon environments. docbrown.info The chemical shifts of the methyl carbons and any other carbon atoms in the derivative are analyzed. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. ualberta.ca High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. benthamopen.com The fragmentation patterns of organoarsenic compounds can be complex but provide valuable structural clues. youtube.comarkat-usa.org

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This hyphenated technique is highly sensitive for the speciation and quantification of organoarsenic compounds. uprm.edunih.gov HPLC separates the different arsenic species, which are then detected and quantified by ICP-MS based on the arsenic signal. nih.gov

The following table outlines the key characterization techniques and the information they provide for this compound and its derivatives:

TechniqueInformation ObtainedKey Features for this compound Derivatives
Infrared (IR) Spectroscopy Functional groupsAs=O, As-C stretches; presence of other functional groups (e.g., C=O, O-H, N-H)
¹H NMR Spectroscopy Proton environmentChemical shifts of methyl protons, signals from other organic moieties
¹³C NMR Spectroscopy Carbon environmentChemical shifts of methyl carbons and other carbons in the molecule
Mass Spectrometry (MS) Molecular weight and fragmentationMolecular ion peak, isotopic pattern of arsenic, fragmentation pathways
HPLC-ICP-MS Separation and elemental detectionRetention times for different species, highly sensitive arsenic detection

Analytical Methodologies for Cacodylic Acid and Its Metabolites in Complex Matrices

Advanced Chromatographic Techniques

Chromatography is fundamental to arsenic analysis, enabling the separation of cacodylic acid and other arsenicals from complex sample matrices and from each other. This separation is crucial because the toxicity of arsenic is highly dependent on its chemical form. thermofisher.comspectroscopyonline.com

Gas Chromatography (GC) for Residue Analysis (e.g., GC/ECD)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Since this compound is a non-volatile, polar compound, it requires a chemical derivatization step to convert it into a volatile analog suitable for GC analysis. epa.govacs.org A common approach involves derivatization with reagents like methyl thioglycolate, which transforms the this compound into a volatile ester. epa.govnih.gov

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. For detection, an Electron Capture Detector (ECD) is often employed. The GC-ECD system is highly sensitive to electronegative compounds, such as those containing halogens or, in this context, the derivatized arsenical. measurlabs.comscioninstruments.com This makes it a suitable choice for trace residue analysis in environmental and agricultural samples. measurlabs.com Gas chromatography coupled with mass spectrometry (GC/MS) is also used, providing both quantification and structural confirmation of the detected this compound residues. epa.govnih.gov In a study on cottonseed, a GC/MS method demonstrated a limit of quantitation (LOQ) of 0.05 ppm for this compound. epa.gov

ParameterDescriptionSource(s)
Principle Separation of volatile compounds followed by detection. measurlabs.com
Prerequisite Derivatization is required to make this compound volatile. epa.govacs.org
Common Derivatizing Agent Methyl thioglycolate. epa.govnih.gov
Detector Electron Capture Detector (ECD) for high sensitivity to electronegative compounds. Mass Spectrometry (MS) for confirmation. epa.govmeasurlabs.com
Application Residue analysis of this compound in agricultural products like cottonseed. epa.govspectroscopyonline.com
Example LOQ 0.05 ppm in cottonseed via GC/MS. epa.gov

High-Performance Liquid Chromatography (HPLC) for Species Separation (e.g., HPLC-ICP-MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for arsenic speciation analysis. thermofisher.comnih.gov It excels at separating water-soluble, non-volatile arsenic species like this compound (DMAA), arsenite (As(III)), arsenate (As(V)), and monomethylarsonic acid (MMAA) in their native forms, without the need for derivatization. rsc.orgadvion.com The separation is typically achieved using an anion-exchange column, such as the Hamilton PRP-X100, which separates the negatively charged arsenic species based on their affinity for the stationary phase. nih.govnih.govresearchgate.net

For detection, HPLC is most powerfully coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This hyphenated technique, HPLC-ICP-MS, combines the superior separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. shimadzu.comspectroscopyonline.com The eluent from the HPLC column is introduced directly into the ICP-MS, where the separated compounds are atomized and ionized, and the arsenic isotopes are detected. ingeniatrics.com This approach allows for the quantification of individual arsenic species at very low detection limits, often in the parts-per-billion (μg/L) or even parts-per-trillion (ng/L) range. nih.govnih.gov The method has been successfully applied to a wide variety of matrices, including rice, urine, and water. nih.govadvion.comnih.gov

ParameterHPLC-ICP-MS Method 1 (Urine)HPLC-ICP-MS Method 2 (Rice)Source(s)
Target Analytes As(III), As(V), DMA, MMAAs(III), As(V), DMA, MMA, AsB nih.govresearchgate.net
Column Hamilton PRP X-100 (anion-exchange)Hamilton PRP X100 (anion-exchange) nih.govresearchgate.net
Mobile Phase Phosphate bufferAmmonium (B1175870) carbonate buffer nih.govresearchgate.net
Detection Limits (LOD) 0.15 to 0.27 μg/L0.5 to 2.9 μg/kg nih.govresearchgate.net
Analysis Time < 16 minutes- nih.gov

Thin-Layer Chromatography (TLC) in Arsenical Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative or semi-quantitative analysis of mixtures. youtube.comresearchgate.net In arsenical analysis, TLC can be used to separate inorganic arsenic from its methylated metabolites, including this compound. nih.gov The separation occurs on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, as a solvent mixture (mobile phase) moves up the plate via capillary action. youtube.com

While effective for separation, a primary limitation of traditional TLC is that it does not provide information on the oxidation state of the arsenic species. nih.gov Furthermore, visualization of the separated spots often requires the use of chemical staining reagents or UV light. youtube.com For more sensitive and quantitative detection, TLC can be coupled with more advanced techniques. For instance, after separation on a TLC plate, the spots can be scraped off and analyzed by spectroscopic methods, or the plate can be directly analyzed using Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), which can achieve detection limits at the picogram level. nih.govrsc.org

Spectroscopic and Electrochemical Methods

Spectroscopic methods are the cornerstone of arsenic detection, providing the means to quantify the total amount of the element or the concentration of individual species following chromatographic separation.

Atomic Absorption Spectrometry (AAS) for Total Arsenic Quantification

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for determining the total concentration of specific elements in a sample. thermofisher.commeasurlabs.com For arsenic analysis, AAS is frequently coupled with a Hydride Generation (HG) system (HG-AAS). cabidigitallibrary.orgnih.gov In this method, the sample is first digested with acid to break down the organic matrix. who.int Subsequently, the arsenic in the sample is chemically reduced to its volatile hydride form, arsine (AsH₃), using a reducing agent like sodium borohydride.

This volatile arsine gas is then swept by an inert gas stream into a heated quartz cell in the light path of the spectrometer. The free arsenic atoms in the cell absorb light at a characteristic wavelength (193.7 nm) emitted from an arsenic-specific lamp. cabidigitallibrary.orgresearchgate.net The amount of light absorbed is directly proportional to the total arsenic concentration in the original sample. This technique is highly sensitive for total arsenic but does not differentiate between species. nih.gov The concentration of organic arsenic, including this compound, can be inferred by subtracting the separately measured inorganic arsenic concentration from the total arsenic value. cabidigitallibrary.org

ParameterDescriptionSource(s)
Technique Hydride Generation Atomic Absorption Spectrometry (HG-AAS). cabidigitallibrary.orgnih.gov
Principle Conversion of all arsenic species to volatile arsine (AsH₃), which is then atomized and measured by light absorption.
Measurement Quantifies total arsenic concentration. Does not perform speciation. measurlabs.comnih.gov
Wavelength 193.7 nm. cabidigitallibrary.orgresearchgate.net
Application Determination of total arsenic in water, food products (e.g., fish sauce), and biological tissues. cabidigitallibrary.orgnih.gov
Example LOD 0.01 mg/L for total arsenic in fish sauce. cabidigitallibrary.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental and Speciated Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most powerful and sensitive techniques for elemental analysis, capable of detecting metals and metalloids at ultra-trace concentrations. spectroscopyonline.comat-spectrosc.com A sample, typically in liquid form after acid digestion, is introduced into a high-temperature argon plasma (around 6,000-10,000 K). youtube.com The plasma atomizes the sample and ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the highly specific and sensitive detection of elements like arsenic. spectroscopyonline.com

When used alone, ICP-MS provides a highly accurate measurement of the total arsenic concentration. spectroscopyonline.com Its major advantage, however, lies in its use as a detector for chromatographic systems, most notably HPLC, as described in the HPLC-ICP-MS section (3.1.2). shimadzu.comingeniatrics.com In this hyphenated configuration, ICP-MS provides real-time, element-specific detection of the arsenic species as they elute from the chromatography column. nih.govresearchgate.net Modern ICP-MS instruments can also use collision/reaction cells to remove polyatomic interferences (e.g., ArCl⁺ interfering with As⁺), further improving the accuracy of arsenic determination in complex matrices like those high in chlorides. spectroscopyonline.com

Electroanalytical Techniques for this compound Detection

Electroanalytical methods offer a compelling alternative to traditional spectroscopic and chromatographic techniques for the detection of this compound, owing to their high sensitivity, low cost, and potential for miniaturization. researchgate.net These techniques measure electrical properties like potential or current that arise from redox reactions of the analyte at an electrode surface. researchgate.netnih.gov The primary electroanalytical methods applicable to this compound (also known as dimethylarsinic acid or DMA) include potentiometry and voltammetry. researchgate.netunm.edu

Voltammetry, which measures current as a function of applied potential, is particularly well-suited for this purpose. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of this compound. nih.gov The process involves the oxidation or reduction of the arsenic center in the this compound molecule at the working electrode, generating a current that is proportional to its concentration. researchgate.net The choice of electrode material is critical; modified electrodes, such as those incorporating carbon nanofibers or multiwalled carbon nanotubes, have been shown to significantly enhance sensor performance, improving both sensitivity and the reversibility of the electrochemical process for other organic acids. nih.gov

For instance, voltammetric determination of agriculturally significant benzenearsonic acids has been successfully demonstrated, providing a precedent for organoarsenic compounds. nih.gov Similarly, methods developed for other acidic compounds, like thiodiglycolic acid in urine, showcase the adaptability of voltammetry for complex biological matrices. fera.co.uk While specific protocols for this compound are less common in recent literature than for inorganic arsenic, the fundamental principles of voltammetry allow for the development of sensitive and selective methods for its quantification. nih.govjfda-online.com

Development and Validation of Analytical Methods for Biological and Environmental Samples

The development and validation of analytical methods are crucial for accurately quantifying this compound in complex biological and environmental matrices. nih.gov This process ensures that a method is suitable for its intended purpose, providing reliable and reproducible results for regulatory filings and risk assessment. researchgate.netepa.gov The validation of an analytical method involves establishing, through documented evidence, that its performance characteristics meet the requirements for the intended analytical applications. nih.gov

For biological samples such as urine or tissues, and environmental samples like water and soil, methods must be robust enough to handle significant matrix effects. nih.govbattelle.org A typical method development and validation program addresses several key parameters as outlined by international guidelines.

Key Validation Parameters

Parameter Description
Accuracy The closeness of agreement between the measured value and the true or accepted reference value. It is often assessed using certified reference materials or by analyzing spiked samples. epa.gov
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). epa.gov
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jfda-online.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov |

The process often begins with selecting an appropriate technique, such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), which is considered a gold standard for arsenic speciation. researchgate.netepa.gov Sample preparation, including extraction, is a critical step that must release the target analyte from the matrix without altering its chemical form. epa.gov Validation is then performed according to established guidelines to ensure the method's performance. nih.gov

Multi-Residue Methods vs. Specific Residue Analyses

When analyzing for this compound, analytical chemists can choose between multi-residue methods (MRMs) and specific residue (or single residue) methods (SRMs).

Multi-Residue Methods (MRMs) are designed to detect and quantify a wide range of analytes simultaneously in a single analytical run. nih.gov In the context of arsenic analysis, this typically involves speciation methods that can separate and measure various arsenic compounds present in a sample, such as inorganic arsenite (As(III)) and arsenate (As(V)), as well as organic forms like monomethylarsonic acid (MMA) and this compound (DMA). nih.gov Techniques like HPLC-ICP-MS are powerful MRMs for arsenic speciation, providing comprehensive data on the different forms of arsenic in a sample. battelle.org The primary advantage of MRMs is efficiency, allowing for the screening of numerous compounds at once, which is crucial for comprehensive risk assessment and environmental monitoring. nih.gov

Specific Residue Methods (SRMs) , in contrast, are developed and optimized for the analysis of a single, specific compound. nih.gov While an SRM for this compound would be highly optimized for its unique chemical and physical properties, it would not provide information on other arsenic species present. SRMs are often required when MRMs cannot achieve the necessary sensitivity or selectivity for a particular analyte due to its chemical properties (e.g., high polarity) or significant matrix interference. nih.gov For example, some herbicides cannot be determined with common MRMs like QuEChERS and require a dedicated SRM to reach the required limit of quantification. nih.gov

The choice between these two approaches depends on the analytical objective. If the goal is a comprehensive arsenic profile, an MRM is superior. If the focus is solely on quantifying this compound with the highest possible accuracy and sensitivity, or if it is the only compound of interest, a dedicated SRM may be more appropriate.

Comparison of Analytical Approaches

Feature Multi-Residue Method (MRM) Specific Residue Method (SRM)
Scope Broad; analyzes multiple compounds simultaneously (e.g., As(III), As(V), MMA, DMA). Narrow; focuses on a single target analyte (e.g., only this compound). nih.gov
Efficiency High; saves time and resources by screening for many analytes at once. nih.gov Lower; requires separate analyses for different compounds.
Optimization General optimization for a group of compounds. Highly optimized for the specific properties of one analyte.
Sensitivity May be a compromise to accommodate all analytes. Can be optimized for maximum sensitivity and the lowest detection limits. nih.gov

| Application | Comprehensive environmental monitoring, food safety screening, speciation studies. battelle.org | Targeted research, compliance monitoring for a specific regulated compound, when MRMs fail. nih.gov |

Sensitivity and Selectivity Considerations in Method Development

Sensitivity and selectivity are two of the most critical performance characteristics of an analytical method, especially when dealing with trace-level contaminants in complex matrices.

Sensitivity refers to how effectively a method can discriminate between small differences in analyte concentration. In practical terms, it is often related to the slope of the calibration curve and determines the method's limit of detection (LOD) and limit of quantitation (LOQ). nih.gov High sensitivity is paramount for detecting this compound at the low concentrations relevant to environmental regulations and human health risk assessments. Method development strategies to enhance sensitivity include optimizing instrumental parameters, using chemical derivatization to create a more easily detectable product, and employing pre-concentration steps like solid-phase extraction to enrich the analyte before analysis.

Selectivity (often used interchangeably with specificity) is the ability of a method to determine the target analyte without interference from other components in the sample matrix. A lack of selectivity can lead to false positives or inaccurate quantification. In the analysis of this compound, potential interferents could include other arsenic species, structurally similar compounds, or co-extracted matrix components. epa.gov Achieving high selectivity often involves chromatographic separation, where components are physically separated before detection (e.g., HPLC). epa.gov Additionally, the use of highly selective detectors, such as mass spectrometry (MS), which identifies compounds based on their mass-to-charge ratio, is a key strategy for ensuring selectivity. battelle.org

The development of any analytical method for this compound requires a careful balance between these two parameters to ensure that the results are both accurate and meaningful at environmentally and biologically relevant levels. nih.gov

Radiovalidation of Analytical Methods

While the term "radiovalidation" is not standard in regulatory guidelines, it refers to the use of radiolabeled compounds (also called radiotracers) to validate key aspects of an analytical method. researchgate.net This technique is particularly valuable in environmental fate studies for pesticides and herbicides like this compound, where it is essential to track the compound and its transformation products through complex systems. researchgate.net

In this approach, a version of the target analyte is synthesized with a radioactive isotope, such as Carbon-14 (B1195169) (¹⁴C) or Tritium (³H), incorporated into its structure (e.g., ¹⁴C-cacodylic acid). Because the chemical behavior of the radiolabeled compound is virtually identical to its non-labeled counterpart, its path can be easily traced by measuring its radioactivity using techniques like liquid scintillation counting (LSC).

Radiolabeled compounds are powerful tools for method validation in several ways:

Mass Balance and Extraction Efficiency : By spiking a sample with a known amount of radiolabeled this compound, analysts can determine the efficiency of the extraction procedure. After extraction, the radioactivity can be measured in the extract, the remaining sample solid, and any volatile traps to create a complete mass balance, accounting for 100% of the initial compound. researchgate.net This provides a true measure of recovery that is difficult to obtain by other means.

Metabolism and Degradation Pathway Identification : In environmental fate studies, radiolabeling allows for the tracking of all degradation products that retain the radioactive tag. researchgate.net This is crucial for identifying metabolites of this compound in soil or water, which can then be identified by techniques like LC-MS. researchgate.net

Cross-Validation of Conventional Methods : Radiotracer studies can be used to cross-validate traditional analytical methods (e.g., HPLC-UV). The results from the conventional method can be compared against the definitive data from the radiolabeled experiment to confirm accuracy and reliability. researchgate.net

The use of radiolabeled standards provides a definitive way to confirm the efficiency and accuracy of sample processing steps, which is a cornerstone of robust method validation.

Biosensor Development for Cacodylate Anion Quantification

Biosensors are analytical devices that combine a biological recognition element with a physical transducer to detect a chemical substance. They represent a promising frontier for the rapid, cost-effective, and field-deployable quantification of environmental contaminants like the cacodylate anion. epa.gov Development efforts for arsenic have largely focused on inorganic forms (As(III) and As(V)), but the underlying principles can be adapted for cacodylate.

Most whole-cell biosensors for arsenic are based on the regulatory mechanisms of bacterial arsenic resistance (ars) operons. In these systems, a regulatory protein, such as ArsR, binds to a specific promoter DNA sequence (Pars) and represses the expression of downstream genes. When arsenic is present, it binds to ArsR, causing the protein to dissociate from the promoter and allowing gene expression to occur. By linking this promoter to a reporter gene—one that produces an easily measurable signal like light (luciferase), color (β-galactosidase), or fluorescence (Green Fluorescent Protein)—a quantifiable response to arsenic concentration is created.

Key Components of an Arsenic Biosensor

Component Function Example
Biological Recognition Element Binds specifically to the target analyte. The ArsR repressor protein, which has a high affinity for arsenite (As(III)).
Transducer Converts the biological binding event into a measurable signal. Electrochemical, optical, or piezoelectric signal generation. epa.gov

| Reporter System | Generates the output signal. | gfp gene (for fluorescence), lacZ gene (for color change), or lux operon (for light). |

While most existing ArsR-based biosensors detect inorganic arsenic, the development of a biosensor for cacodylate would require a recognition element with high specificity for the dimethylated arsenic species. This could potentially be achieved through protein engineering of existing arsenic-binding proteins or by discovering novel biological receptors for organoarsenicals.

Recent advancements have focused on improving sensitivity and creating user-friendly outputs. For example, biosensors have been engineered to produce a simple pH drop or color change in the presence of arsenic, making them suitable for in-field use without sophisticated equipment. Researchers have also developed highly sensitive systems with detection limits as low as 0.24 ppb for arsenic, well below the WHO's guideline for drinking water. Applying these advanced design principles to a cacodylate-specific biological receptor could lead to the creation of effective biosensors for monitoring this specific herbicide and its residues.

Environmental Fate and Transport of Cacodylic Acid in Natural Systems

Soil and Sediment Interactions

Once introduced into the terrestrial environment, the fate of cacodylic acid is governed by a complex interplay of physical, chemical, and biological processes. Its mobility, persistence, and transformation are heavily influenced by soil properties.

Adsorption, Desorption, and Leaching Dynamics in Various Soil Types

The movement of this compound through the soil profile is largely controlled by its adsorption to soil particles. Generally, it is considered to have low mobility. This is supported by a reported soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 43.89 L/kg, which indicates a tendency to bind to soil organic matter rather than remain in the soil solution clu-in.orgchemsafetypro.com.

Adsorption is significantly influenced by soil pH. Studies on iron oxide minerals, which are key components of many soils, show that this compound adsorbs effectively only under acidic to near-neutral conditions (pH below 7-8) researchgate.netacs.org. The degree of methylation on the arsenic atom also plays a crucial role; increased methylation results in weaker adsorption and a greater likelihood of desorption from iron oxide surfaces researchgate.net. Consequently, in alkaline soils, this compound is expected to be more mobile and prone to leaching. The potential for leaching is a combination of a compound's mobility and its persistence; a substance that is mobile but degrades quickly may not pose a significant threat to groundwater researchgate.net.

Formation of Insoluble Salts and Association with Soil Components (e.g., Iron, Aluminum)

The primary mechanism for the immobilization of this compound in soil is its association with metal oxides, particularly those of iron and aluminum nih.govacs.orgoup.com. Spectroscopic studies have revealed that this compound forms both inner-sphere and outer-sphere complexes with iron (oxyhydr)oxides such as goethite and hematite (B75146) nih.govacs.org. Inner-sphere complexes involve direct covalent bonding to the mineral surface, resulting in strong retention, while outer-sphere complexes are weaker, held by electrostatic forces.

The strength of this binding is pH-dependent and generally weaker than that of its demethylated counterparts, monomethylarsonic acid (MMA) and inorganic arsenate oup.com. The adsorption affinity on iron oxides decreases with increased methylation researchgate.netacs.org. This means that this compound (dimethylarsinic acid) does not bind as strongly as MMA or inorganic arsenic. The interaction is strongest in acidic soils, and as the pH increases, the negative charge on both the this compound molecule and the mineral surfaces leads to repulsion, reducing adsorption researchgate.netacs.org. While direct formation of insoluble salts with this compound itself is not the primary mechanism, its degradation can lead to the formation of inorganic arsenic, which can then form insoluble precipitates with other metals in the soil epa.gov.

Adsorption Behavior of this compound on Iron Oxides
MineralAdsorption BehaviorEffective pH Range for AdsorptionBinding MechanismReference
Goethite (α-FeOOH)Adsorption is pH-dependent; affinity is lower than for inorganic arsenate and monomethylarsonic acid.Below pH 7Forms inner- and outer-sphere surface complexes. researchgate.netacs.orgnih.gov
FerrihydriteAdsorption is pH-dependent; higher adsorption capacity than goethite.Below pH 8Forms inner- and outer-sphere surface complexes. researchgate.netacs.org
Hematite (α-Fe₂O₃)Adsorbs this compound, forming surface complexes.Not specified, but generally acidic to neutral pH.Forms inner- and outer-sphere surface complexes. nih.gov

Persistence and Dissipation Rates in Terrestrial Environments

This compound is generally considered to be persistent in soil environments epa.gov. Its degradation is primarily a biological process, as it is stable against abiotic hydrolysis and photolysis on soil surfaces epa.gov. Microbial activity can slowly break down the compound, leading to the formation of carbon dioxide, volatile alkyl arsines, and inorganic arsenicals epa.gov.

The persistence, often measured by a dissipation half-life (DT50), can vary significantly based on environmental conditions. One terrestrial field dissipation study reported a half-life of 20 days; however, this result was met with skepticism as it conflicted with laboratory studies that showed no significant degradation under aerobic conditions epa.gov. The presence of organic matter can also affect persistence; degradation has been observed to be more rapid in unamended soils compared to those with added organic matter, likely because adsorption to the organic material reduces the bioavailability of this compound to microbes clu-in.org. Degradation rates are influenced by factors such as soil temperature, moisture, and the specific microbial populations present researchgate.netnih.govnih.govnau.edu.

Reported Persistence of this compound in Soil
Study TypeConditionHalf-Life (DT50)NotesReference
Terrestrial Field DissipationField conditions20 daysResult questioned by EPA due to inconsistency with lab data suggesting irreversible soil binding might be a factor. epa.gov
Aerobic Soil MetabolismLaboratory, aerobicNo significant degradationContradicts field data and other supplemental data showing slow biodegradation. epa.gov
General AssessmentAerobic and anaerobicConsidered persistentSlow biodegradation may occur, releasing CO₂, volatile arsines, and inorganic arsenic. epa.gov

Aquatic System Behavior

When this compound enters aquatic systems through runoff or leaching, its fate is determined by its stability in water and its potential to be taken up by aquatic life.

Stability and Degradation in Water Bodies

This compound exhibits high stability in aquatic environments. It is resistant to photolysis in water, meaning it does not readily break down when exposed to sunlight epa.gov. Furthermore, it is stable to hydrolysis.

Studies on its biodegradation in aquatic systems have yielded results similar to those in soil. An aerobic aquatic metabolism study found that this compound did not degrade when incubated in flooded sandy loam soil for 30 days epa.gov. However, the U.S. Environmental Protection Agency (EPA) has noted that other data suggest slow biodegradation can occur under certain aerobic conditions epa.gov. This indicates that while this compound does not degrade rapidly in water, it is not entirely inert, though its persistence is generally high.

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process by which organisms accumulate a chemical to a concentration higher than that in the surrounding environment ca.gov. The potential for a chemical to be taken up from the water is often expressed as the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water mdpi.com.

Bioconcentration Factors (BCF) for this compound in Freshwater Organisms
Organism GroupTrophic LevelMean BCF Range (L/kg)Reference
Invertebrates (e.g., Amphipods, Snails)22 - 22 epa.gov
Fish>20.048 - 14 epa.gov

Referenced Compounds

Compound NameAbbreviationChemical Formula
This compound / Dimethylarsinic acidDMAC₂H₇AsO₂
Goethite-α-FeO(OH)
Hematite-α-Fe₂O₃
Ferrihydrite-Fe(OH)₃
Monomethylarsonic acidMMACH₅AsO₃
Carbon DioxideCO₂CO₂

Movement and Runoff from Treated Land to Water

This compound's potential for movement from treated terrestrial environments to aquatic systems is largely governed by its high solubility in water. nih.gov This characteristic suggests a significant potential for leaching through the soil profile and for transport via surface runoff into adjacent water bodies. However, its mobility is also influenced by its interactions with soil components.

Upon contact with soil, this compound can be quickly inactivated through adsorption to soil particles and ion exchange. geoscienceworld.org This process can limit its immediate movement and availability for runoff. The extent of this adsorption and its subsequent mobility can be influenced by various soil properties. For instance, studies on general arsenic mobility in soils have shown that factors such as the soil's hydraulic conductivity and the presence of iron oxides play a crucial role in controlling the amount of arsenic released. oregonstate.edu The pH of the soil and leaching solution also significantly impacts arsenic's mobility; for example, acidic conditions can increase the mobilization of some arsenic species. nih.gov

A field study monitoring runoff from an area treated with this compound detected low levels of arsenic in the runoff water, at concentrations below 0.05 ppm. nih.gov In that specific study, the researchers concluded that the observed variations in fish populations were not attributable to the this compound from the runoff. nih.gov

Once in an aquatic system, the distribution of this compound and its derivatives is subject to further transport and transformation processes. frontiersin.org

Table 1: Factors Influencing this compound Mobility in Soil

FactorInfluence on MobilitySource
Water Solubility High solubility increases potential for leaching and runoff. nih.gov
Soil Adsorption Adsorption to soil particles and ion exchange can decrease mobility. geoscienceworld.org
Soil Hydraulic Conductivity Controls the rate of water and solute movement, affecting leaching. oregonstate.edu
Iron Oxides Can bind arsenic, reducing its mobility in the soil. oregonstate.edu
Soil pH Can influence the charge of arsenic species and soil surfaces, affecting adsorption and mobility. nih.gov

Biotransformation and Biodegradation Pathways in Environmental Compartments

Microbial Degradation Mechanisms (e.g., Cleavage of C-As bond, Alkyl Arsine Volatility)

The biotransformation of this compound in the environment is a complex process mediated by microorganisms. A key mechanism in its degradation is the cleavage of the carbon-arsenic (C-As) bond, followed by methylation and volatilization. researchgate.net Soil microorganisms play a significant role in the breakdown of this compound. geoscienceworld.org

Microbial metabolism of arsenicals can proceed through several pathways, including reduction, oxidation, and methylation. nih.govnih.gov In the case of this compound (dimethylarsinic acid), microbes can reduce the pentavalent arsenic to a trivalent state. This is a critical step, as trivalent arsenic compounds are generally more mobile and reactive. Subsequent methylation of the arsenic species can occur, leading to the formation of volatile alkyl arsines. nih.gov

Specifically, studies have shown that soil treated with this compound produces volatile dimethylarsine and trimethylarsine (B50810). This process of volatilization represents a significant pathway for the dissipation of this compound from the soil, effectively transferring arsenic from the soil to the atmosphere. The generation of these alkylarsines is considered part of a natural arsenic cycle in soils.

Aerobic and Anaerobic Biodegradation Studies

The biodegradation of this compound occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the rates and products can differ significantly.

Under aerobic conditions , the formation of volatile organo-arsenical compounds from this compound is most rapid. One study measured the volatilization of radiolabeled this compound from a silt loam soil over 160 days. When flushed continuously with air, 18.0% of the applied radiolabel was recovered in trapping solutions as volatile arsines. While high concentrations of this compound (e.g., 10,000 mg/L arsenic) can inhibit bacterial growth in pure cultures, lower concentrations have been shown to have no significant effect on carbon dioxide evolution from soil, indicating that microbial respiration is not broadly impacted at typical environmental concentrations. oregonstate.edu

Under anaerobic conditions , the volatilization of arsenic compounds from this compound still occurs, but at a reduced rate compared to aerobic conditions. In the same 160-day study, when the soil was flushed with nitrogen gas to create an anaerobic environment, 7.8% of the applied this compound was volatilized. Anaerobic degradation is a key process for many organic substances, often resulting in final products like methane, and involves a diverse consortium of microorganisms. nih.gov Research on other organoarsenical pesticides has also pointed to the importance of anaerobic biotransformation pathways. acs.org

Table 2: Volatilization of ¹⁴C-Cacodylic Acid from Soil under Different Conditions (160 days)

ConditionPercentage of Applied Activity VolatilizedPrimary Volatile ProductsSource
Aerobic (Air) 18.0%Dimethylarsine, Trimethylarsine
Anaerobic (N₂) 7.8%Dimethylarsine, Trimethylarsine

Oxidation-Reduction Reactions of Arsenic Species

Oxidation-reduction (redox) reactions are central to the environmental transformation of arsenic species derived from this compound. researchgate.net Microorganisms play a vital role in mediating these reactions, which affect the toxicity, mobility, and fate of arsenic in the environment. frontiersin.org

This compound is a pentavalent arsenical (As(V)). Microbial activity can reduce it to the more toxic and mobile trivalent state (As(III)). wikipedia.org For example, this compound can be reduced to dimethylarsine. wikipedia.org This reduction is a critical step in the biogeochemical cycling of arsenic.

Volatilization of this compound and its Degradates

A significant environmental fate process for this compound is its transformation into volatile arsenic compounds, which are then released from the soil into the atmosphere. This volatilization is primarily a result of microbial activity. researchgate.net

When this compound is present in soil, microorganisms can metabolize it, leading to the production of volatile alkylarsines. The primary gaseous degradation products identified are dimethylarsine ((CH₃)₂AsH) and trimethylarsine ((CH₃)₃AsH). These compounds have a characteristic garlic-like odor. wikipedia.org

The rate of volatilization is heavily dependent on environmental conditions, particularly the presence of oxygen. Studies have demonstrated that the process is significantly more rapid under aerobic conditions than anaerobic ones. Over a 160-day period, approximately 18% of this compound applied to a soil was lost to the atmosphere under aerobic conditions, compared to about 8% under anaerobic conditions. This indicates that aerobic microbes are more efficient at carrying out the transformations that lead to volatile arsines. The generation and release of these alkylarsines from soil are considered a component of the natural environmental cycling of arsenic.

Toxicological and Ecotoxicological Research on Cacodylic Acid

Mammalian Toxicology Research

Acute, Subacute, and Chronic Toxicity Studies in Animal Models (e.g., Rats, Mice, Dogs, Rabbits)

Research into the toxic effects of cacodylic acid has utilized various animal models to understand its impact following acute, subacute, and chronic exposures.

In rats , chronic dietary administration of this compound over 13 weeks led to significant toxicity at higher concentrations. epa.gov All rats treated with the highest concentrations died or were sacrificed within the first 5 weeks. epa.gov At lower, but still elevated, dietary levels, researchers observed depressed body weight gains in both sexes. epa.gov Hematological parameters, including hematocrit, hemoglobin, and red blood cell counts, were also slightly decreased. epa.gov Chronic exposure in rats has also been associated with the potential for developing a hole in the bone dividing the inner nose. preventcancernow.ca

Studies in mice have also been conducted to evaluate long-term exposure. In a 104-week study, male mice fed the highest dose exhibited a 16% decrease in their rate of body weight gain compared to controls. epa.gov

In dogs (Beagles), a No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity was established in one study. preventcancernow.ca Another study identified a NOAEL related to food consumption, ophthalmology, neurology, and organ weights. preventcancernow.ca

Dermal application studies in rabbits demonstrated that the toxicity of this compound is significantly increased when the skin is abraded. usda.gov Mortality was observed at lower dose levels in rabbits with abraded skin compared to those with intact skin, with a lethal dose being significantly lower in the former group. usda.gov

The subacute toxicity of this compound was compared to arsenic trioxide in various cell lines, including Crandell Rees feline kidney (CRFK) cells. nih.gov These cell lines showed less susceptibility to toxicity mediated by this compound compared to arsenic trioxide. nih.gov

Table 1: Summary of Toxicity Findings in Animal Models

Animal Model Exposure Type Key Findings
Rat Chronic (Dietary) Depressed body weight gain; Decreased hematological parameters (hematocrit, hemoglobin, RBCs); High mortality at upper concentrations. epa.gov
Mouse Chronic (Dietary) Decreased body weight gain rate in high-dose males. epa.gov
Dog (Beagle) Not Specified A No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity was determined. preventcancernow.ca
Rabbit Acute (Dermal) Increased mortality and lethality when applied to abraded skin versus intact skin. usda.gov

Target Organ Toxicity Investigations (e.g., Thyroid, Urinary Tract, Testicular)

Investigations have identified several key organs targeted by this compound toxicity in animal models.

The thyroid gland has been shown to be affected in female rats, with a dose-related decrease in both absolute and relative weights following dietary administration. epa.gov Histopathological examination revealed hypertrophic follicular epithelium in both sexes. epa.gov In a multi-organ bioassay, this compound acted as a promoter for thyroid gland carcinogenesis in rats that had been pre-treated with other carcinogens. researchgate.net

The urinary tract , particularly the urinary bladder and kidneys, is a significant target. In rats, hyperplasia of the epithelium lining the renal papilla, associated with papillary necrosis, was observed. epa.gov this compound has been shown to significantly enhance tumor induction in the urinary bladder and kidneys of rats. researchgate.net Vacuolar degeneration of the superficial transitional epithelium of the urinary bladder was noted in mice. epa.gov Furthermore, a progressive glomerulonephropathy and nephrocalcinosis showed a statistically significant positive trend in male mice. epa.gov

Testicular toxicity has also been documented in rats. epa.gov A decrease in the absolute weight of the testes was recorded, along with degeneration of the germinal epithelium and reduced sperm. epa.gov

Other organs are also impacted. Chronic exposure may damage the liver. preventcancernow.ca In rats, pathological changes were noted in the aorta (focal medial mineralization), bone marrow (reduced cellularity), and heart (subchronic myocarditis). epa.gov

Table 2: Target Organ Toxicity of this compound in Animal Models

Target Organ Animal Model Observed Effects
Thyroid Gland Rat Decreased weight (females); Hypertrophic follicular epithelium; Promotion of carcinogenesis. epa.govresearchgate.net
Urinary Tract Rat, Mouse Bladder: Enhanced tumor induction (rat); Vacuolar degeneration of epithelium (mouse). Kidneys: Papillary necrosis (rat); Promotion of carcinogenesis (rat); Progressive glomerulonephropathy and nephrocalcinosis (mouse). epa.govresearchgate.net
Testes Rat Decreased absolute weight; Germinal epithelium degeneration; Reduced sperm. epa.gov
Liver Rat Promotion of carcinogenesis; Potential for damage with chronic exposure. preventcancernow.caresearchgate.net
Other Organs Rat Aorta (mineralization); Bone marrow (reduced cellularity); Heart (myocarditis). epa.gov

Carcinogenicity Studies and Mode of Action Analysis

This compound, a major metabolite of ingested arsenicals in most mammals, has been the subject of extensive carcinogenicity research. researchgate.netnih.gov It has been demonstrated to be tumorigenic in animal models such as mice and rats. nih.gov The U.S. Environmental Protection Agency's Carcinogenicity Peer Review Committee (CPRC) classified this compound as a Group B2 Probable Human Carcinogen. epa.gov This classification was based on findings of urinary bladder tumors in rats and fibrosarcomas in mice. epa.gov The mode of action observed in animals is considered plausible for humans, although rats may be particularly susceptible to its tumorigenic effects. preventcancernow.ca

Studies have demonstrated that this compound can induce specific types of cancers in laboratory animals.

In Fischer 344 rats, chronic dietary administration of this compound led to an increase in urinary bladder tumors in both sexes, a finding that was significant in its classification as a probable human carcinogen due to the rarity of this tumor type. epa.gov Research has also shown that this compound acts as a promoter of urinary bladder carcinogenesis in rats previously initiated with other carcinogenic agents. researchgate.net Animal models of bladder cancer are crucial for research, with rodents being commonly used as their lower urinary tract is homologous to that of humans. nih.govnih.gov

In B6C3F1 mice, a 104-week feeding study revealed an increased incidence of fibrosarcomas across multiple organs in high-dose females, which resulted in a statistically significant positive trend. epa.gov

Table 3: Carcinogenicity Findings in Animal Models

Animal Model Cancer Type Key Findings
Rat (Fischer 344) Urinary Bladder Tumors Increased incidence in both sexes, a rare tumor type. epa.gov Promotes carcinogenesis after initiation with other agents. researchgate.net
Mouse (B6C3F1) Fibrosarcoma (Multiple Organs) Statistically significant positive trend for increased incidence in high-dose females. epa.gov

The role of methylation is a key aspect of understanding the carcinogenic mechanism of arsenic compounds, including this compound (also known as dimethylarsinic acid). This compound itself is a methylated metabolite of ingested inorganic arsenicals. researchgate.net While this compound is rapidly absorbed and excreted in rats largely without molecular alteration, slight but statistically significant demethylation has been demonstrated. usda.gov

Epigenetic changes, such as DNA methylation, are considered a potential mechanism for non-genotoxic carcinogens. nih.gov Abnormal levels of DNA methylation in the promoter regions of genes that control the cell cycle and apoptosis can disrupt cell homeostasis, potentially leading to neoplastic transformation. nih.gov This process is linked to changes in chromatin structure, which can alter gene expression without changing the DNA sequence itself. nih.gov The carcinogenic activity of many chemicals is not related to direct DNA damage, and investigating changes in DNA methylation is crucial for understanding the risks posed by such environmental pollutants. nih.gov

Assessments of the genotoxicity and mutagenicity of this compound have yielded specific results.

In studies using the Ames test with Salmonella typhimurium, this compound was found to be non-mutagenic, meaning it did not induce gene (point) mutations in this system, either with or without a mammalian metabolic activation system. usda.gov

Sister chromatid exchange (SCE) is a sensitive assay used to detect genetic damage and is often used to assess the genotoxic effects of various chemical agents. nih.govnih.govfrontiersin.org An SCE involves the reciprocal exchange of DNA between the sister chromatids of a chromosome. nih.govfrontiersin.org While various carcinogens and mutagens can induce SCEs, some agents that are not detectably mutagenic or toxic can still produce an increase in SCE frequency. nih.gov The earliest genotoxicity studies in some bivalves utilized endpoints like chromosomal aberrations, including numerical changes (aneuploidy) and SCE. researchgate.net

Neurotoxicity Research

This compound is recognized as a neurotoxin, with research indicating its potential to damage the nervous system. herts.ac.uk Exposure to high concentrations or repeated exposure may harm nerves, leading to symptoms such as weakness, a "pins and needles" sensation, and poor coordination in the arms and legs. preventcancernow.ca Prolonged exposure has been associated with gradual mental and physical deterioration, and disturbances of sight, taste, smell, and bladder function have been reported. orst.edu

Arsenic, a component of this compound, can cross the blood-brain barrier and accumulate in various parts of the brain, which can potentiate its toxicity and lead to tissue injury. mdpi.com The neurotoxic effects of arsenic compounds are well-documented and include peripheral neuropathies and encephalopathy. nih.gov Research on arsenic's neurotoxicity suggests it can alter the levels of key neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the brain. mdpi.com While many studies focus on inorganic arsenic, the potential for organic arsenic compounds like this compound to induce neurotoxic effects is a significant concern. epa.govnih.gov The U.S. Environmental Protection Agency's (EPA) Hazard Identification Assessment Review Committee (HIARC) recommended acute and subchronic neurotoxicity studies for this compound due to the known neurotoxic and neuropathological effects of arsenical compounds. epa.gov

In Vitro Toxicity Assessments

In vitro studies provide valuable data on the toxic mechanisms of substances at a cellular level. Research using the nematode Caenorhabditis elegans (C. elegans) has been employed to compare the reproductive toxicity of organic and inorganic forms of arsenic. nih.govmdpi.com

In these studies, dimethylarsinic acid (this compound) was found to have different effects on reproductive-related endpoints compared to the inorganic form, sodium arsenite. nih.govmdpi.com The results indicated that sodium arsenite produced adverse effects at lower concentrations than this compound. nih.govmdpi.com For both forms of arsenic, alterations in germline histone regulation were observed. nih.govmdpi.com These findings from C. elegans are consistent with available mammalian data, suggesting that this compound may be of reduced concern for reproductive toxicity relative to inorganic arsenic. nih.gov Such in vitro and small animal model assessments are crucial for filling data gaps and contributing to the weight of evidence in hazard identification. mdpi.com

Ecotoxicology Research

Toxicity to Aquatic Organisms (e.g., Fish, Tadpoles)

The impact of this compound on aquatic ecosystems has been evaluated, particularly concerning its toxicity to fish. Research indicates that this compound presents a low acute toxicity hazard to most fish. orst.edu Laboratory studies have been conducted to determine the concentration of the herbicide that is lethal to a certain percentage of a fish population over a specific time. For the bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 (the concentration required to kill 50% of the test population in 96 hours) was reported to be 1000 mg/L. orst.edu This suggests a relatively low acute toxicity to this species. However, it is also noted that the compound may be dangerous if it enters water intakes, necessitating notification of local health and wildlife officials in case of a spill. noaa.gov

Table 2: Acute Toxicity of this compound to Aquatic Organisms

OrganismTestResultReference
Bluegill Sunfish (Lepomis macrochirus)96-hour LC501000 mg/L orst.edu

Impact on Terrestrial Fauna (e.g., Small Mammals, Hares)

The effects of this compound on terrestrial wildlife have been a subject of study, though specific data on a wide range of animals is limited. Subacute toxicity tests on domestic animals showed that cattle given this compound by capsule for 10 days exhibited no ill effects at the tested dose. epa.gov In studies with rabbits, dermal application of this compound resulted in mortality, with lower lethal doses observed when the skin was abraded compared to when it was intact. epa.gov

Research into the broader impact of pesticides on agricultural landscapes shows that small mammals, such as shrews and mice, experience widespread and ubiquitous exposure to mixtures of both legacy and currently used pesticides. nih.gov While not specific to this compound alone, this highlights the exposure pathways for animals in these environments. Shrews, feeding at a higher trophic level than rodents, may exhibit greater contamination by persistent and bioaccumulative compounds. nih.gov The use of herbicides can also indirectly impact wildlife by damaging plants, which reduces food availability and alters the microclimate for species like common shrews, badgers, and wood mice. researchgate.net

Effects on Microbial Populations and Ecosystem Dynamics

Microbial populations play a critical role in the fate of this compound in the environment. In soil, this compound has a low to moderate persistence and is quickly inactivated upon contact with soil particles. orst.edu A primary mechanism for its breakdown is degradation by soil microorganisms. orst.edu In aerobic soils, this compound undergoes biodegradation, which results in the formation of primarily arsenate. epa.gov The rate of this biodegradation can vary depending on the soil type. epa.gov

While many organisms are poisoned by arsenic, a few species of bacteria are capable of using arsenic compounds as respiratory metabolites. wikipedia.org This microbial activity is fundamental to the environmental transport and transformation of arsenicals. epa.gov The degradation of this compound by microorganisms is a key process that influences its persistence and potential impact on ecosystem dynamics. orst.edu

Mechanisms of Arsenic Toxicity and Biotransformation Pathways

The toxicity of arsenic compounds, including this compound, is multifaceted and involves complex biotransformation pathways that can lead to either detoxification or bioactivation. These mechanisms are central to understanding the compound's biological effects.

Disruption of ATP Production and Oxidative Stress

Arsenic compounds are known to induce cellular toxicity by interfering with critical energy production processes and promoting oxidative stress. Trivalent arsenicals, the more toxic form, can inhibit mitochondrial respiration, leading to a shutdown of cellular energy production. nih.gov This disruption occurs as arsenic interacts with the mitochondrial respiratory chain complexes, which are responsible for oxidative phosphorylation—the primary process for generating adenosine (B11128) triphosphate (ATP). nih.govresearchgate.netnih.gov

Methylation of Arsenic Compounds as a Detoxification Mechanism or Bioactivation

The biomethylation of inorganic arsenic in the human body is a complex process with a dual role that is still under intense investigation. nih.gov Historically, methylation was considered primarily a detoxification pathway. nih.govresearchgate.net This process, occurring mainly in the liver, converts inorganic arsenic into methylated metabolites, such as monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV or this compound), which are more water-soluble and more readily excreted in the urine. researchgate.netcapes.gov.br

However, extensive research has revealed that this metabolic pathway also involves the formation of highly toxic trivalent methylated intermediates, including monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII). nih.govnih.gov These trivalent intermediates are often more cytotoxic and genotoxic than the parent inorganic arsenite (AsIII). nih.govnih.govacs.org This has led to the current understanding that arsenic methylation can also be a process of bioactivation, creating more potent toxicants. nih.govnih.gov Whether methylation functions as detoxification or bioactivation may depend on factors like the level and duration of arsenic exposure. nih.gov The generation of the highly toxic MMAIII as a necessary intermediate in the formation of the less toxic DMAV highlights the complexity of this pathway. nih.gov

Relative Toxicity of Arsenic Species
Arsenic CompoundAbbreviationValence StateRelative Toxicity
Monomethylarsonous acidMMA(III)Trivalent (+3)Highest
Dimethylarsinous acidDMA(III)Trivalent (+3)High
Inorganic ArseniteAs(III)Trivalent (+3)High
Inorganic ArsenateAs(V)Pentavalent (+5)Moderate
Monomethylarsonic acidMMA(V)Pentavalent (+5)Low
Dimethylarsinic acid (this compound)DMA(V)Pentavalent (+5)Lowest

Note: Relative toxicity is based on in vitro studies and may vary in vivo. The data is compiled from sources. nih.govacs.org

Interaction with Thiols and Formation of Thioarsenicals

The chemical reactivity of arsenicals, particularly trivalent species, with thiol (-SH) groups is a key aspect of their toxicological mechanism. Trivalent arsenic has a high affinity for sulfhydryl groups found in amino acids like cysteine and in peptides like glutathione (B108866) (GSH), which is a major cellular antioxidant. nih.govcore.ac.uk The interaction between trivalent arsenic metabolites and GSH can form arsenic-GSH complexes, such as [MMAIII(GS)2] and [DMAIII(GS)]. nih.gov

Research has shown that this compound (DMAV) can directly react with various organic thiols, including 2-mercaptoethanol, cysteine, and glutathione. core.ac.uknih.gov This reaction leads to a depletion of free thiol groups. core.ac.uk The formation of these thioarsenical complexes can interfere with the normal function of thiol-containing enzymes and proteins, disrupting cellular processes. Furthermore, these complexes play a role in the biliary excretion of arsenic. nih.gov The stability of these arsenic-thiol bonds is significant, with studies showing that both arsenite and monomethylarsenite form moderately stable complexes with glutathione. nih.gov

Human Health Risk Assessment Methodologies

Assessing the risk of this compound to human health involves a structured process of evaluating exposure and characterizing potential hazards based on toxicological data.

Exposure Assessment and Risk Characterization

Human health risk assessment for this compound begins with an exposure assessment to identify the sources, pathways, and extent of human contact. This compound has been used as an organic arsenical herbicide for purposes such as cotton defoliation and weed control in non-cropping areas. herts.ac.ukorst.eduepa.gov Exposure can occur for the general population through residues in food or for homeowners through residential uses. epa.gov

The next step is risk characterization, which integrates hazard identification and dose-response assessment to estimate the likelihood of adverse health effects in exposed populations. epa.gov For this compound, this involves evaluating a weight-of-evidence from animal carcinogenicity studies. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) has evaluated this compound and noted that carcinogenicity studies in rats found transitional cell papillomas and carcinomas of the bladder. epa.gov Based on available data, the EPA has classified this compound as "D; not classifiable as to human carcinogenicity" due to a lack of human data and what was considered inadequate data in animals at the time of review. epa.gov This characterization guides regulatory decisions and recommendations for safe exposure levels.

Biological Monitoring of Arsenic Exposure in Humans

Biological monitoring is a crucial methodology for assessing human exposure to arsenic from all sources, including this compound. This is typically achieved by measuring the concentration of arsenic and its metabolites in urine, blood, or hair. taylorandfrancis.comnih.gov

Urine analysis is the most common and reliable method for assessing recent exposure. taylorandfrancis.comnih.gov It is critical to perform speciation analysis, which separates and quantifies the different forms of arsenic:

Inorganic arsenic (AsIII and AsV)

Methylated metabolites (MMA and DMA/cacodylic acid)

Non-toxic organic arsenicals (e.g., arsenobetaine (B179536) from seafood) nih.govnih.gov

Measuring the sum of inorganic arsenic, MMA, and DMA in urine provides a good indicator of exposure to inorganic arsenic and its metabolites, including this compound from herbicide use. taylorandfrancis.comnih.gov Distinguishing these from arsenobetaine is essential, as the latter is of negligible toxicity and can confound the assessment if only total urinary arsenic is measured. taylorandfrancis.comsafeworkaustralia.gov.au Hair and nails can also be analyzed to indicate exposure over a longer period. taylorandfrancis.com These biological monitoring data are fundamental for linking exposure levels to potential health outcomes and for establishing safe occupational and environmental limits. nih.govsafeworkaustralia.gov.au

Biomarkers for Human Exposure to Arsenic
BiomarkerBiological MatrixIndicationComments
Sum of Inorganic As, MMA, and DMAUrineRecent exposure (within days) to toxic forms of arsenic. taylorandfrancis.comnih.govMost common and reliable method. Speciation is required to exclude non-toxic arsenobetaine from seafood. nih.gov
Total ArsenicUrineRecent exposure to all forms of arsenic.Can be confounded by recent consumption of seafood. nih.govsafeworkaustralia.gov.au
Arsenic LevelBloodVery recent or high-level acute exposure. taylorandfrancis.comReflects arsenic circulating in the body but clears rapidly.
Arsenic LevelHair and NailsPast or chronic exposure (weeks to months). taylorandfrancis.comsafeworkaustralia.gov.auCan be affected by external contamination, making interpretation complex.

Acceptable Daily Intake (ADI) and Tolerance Reassessment

The establishment of an Acceptable Daily Intake (ADI) is a standard toxicological benchmark used to determine the maximum amount of a substance that can be ingested daily over a lifetime without posing an appreciable health risk. chemsafetypro.com For pesticides, the United States Environmental Protection Agency (U.S. EPA) uses a conceptually similar metric called the Reference Dose (RfD). wikipedia.orgtera.org The ADI or RfD is typically derived from the No-Observed-Adverse-Effect Level (NOAEL) from long-term animal studies, divided by safety factors to account for interspecies and intraspecies differences. chemsafetypro.com

Tolerance Reassessment under the Food Quality Protection Act

In compliance with the Food Quality Protection Act (FQPA) of 1996, the U.S. EPA was mandated to review the safety of all existing pesticide tolerances, which are the maximum legal limits for pesticide residues in or on food. epa.gov This process required the EPA to determine with "reasonable certainty that no harm will result from aggregate exposure to the pesticide chemical residue." epa.gov this compound, an organic arsenical herbicide, was subject to this tolerance reassessment process. epa.gov

EPA's 2006 Reregistration Decision

Consequently, the EPA determined that the existing tolerances for this compound did not meet the rigorous safety standards set by the FQPA. epa.gov The agency concluded that it could not ensure a reasonable certainty of no harm from aggregate exposure. epa.gov

Revocation of Tolerances

Prior to the 2006 decision, several tolerances for this compound had already been addressed. In February 2004, the EPA revoked the tolerances for residues of this compound in milk, meat, poultry, and eggs. epa.gov The 2006 decision finalized the stance on remaining tolerances, such as the one for cotton, determining them to be unsafe. epa.gov The EPA's Integrated Risk Information System (IRIS), a database of human health effects from chemical exposure, has not established a chronic Reference Dose (RfD) for this compound. epa.govepa.gov An EPA notice in 2004 stated that chemicals used as pesticides would no longer be re-assessed under the IRIS program. epa.govepa.gov

The following table summarizes the status of historical tolerances for this compound in the United States.

Food CommodityTolerance Value (ppm)Regulatory ActionDate of Action
Cottonseed0.70Determined not to meet the "reasonable certainty of no harm" standardAugust 2006
MilkN/ATolerance revokedFebruary 2004
Meat, Fat, and Meat Byproducts of Cattle, Goats, Hogs, Horses, and SheepN/ATolerance revokedFebruary 2004
PoultryN/ATolerance revokedFebruary 2004
EggsN/ATolerance revokedFebruary 2004
TermDefinition
Acceptable Daily Intake (ADI)An estimate of the amount of a substance in food or drinking water, expressed on a body-weight basis, that can be ingested daily over a lifetime without appreciable risk. chemsafetypro.comfao.org
Reference Dose (RfD)The U.S. EPA's maximum acceptable oral dose of a toxic substance, below which no adverse noncancer health effects should result from a lifetime of exposure. wikipedia.org
No-Observed-Adverse-Effect Level (NOAEL)The highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control.
ToleranceThe legal limit set on the maximum amount of a pesticide that may remain in or on foods. epa.gov

Biomedical and Biochemical Research Applications of Cacodylic Acid

Use as a Buffering Agent in Biological Sample Preparation

Cacodylic acid/sodium cacodylate is widely employed as a buffering agent in the preparation and fixation of biological samples. wikipedia.orgpatsnap.comnacchemical.com Buffers like sodium cacodylate maintain a stable pH by existing in equilibrium between their weak acid (this compound) and conjugate base (cacodylate ion) forms, neutralizing small amounts of added acids or bases. patsnap.com This buffering capacity is critical for preserving the integrity of biological samples and preventing artifacts caused by pH fluctuations during experimental procedures. patsnap.com The buffering range of sodium cacodylate is typically between pH 5.1 and 7.4, making it suitable for a variety of experimental conditions. bostonbioproducts.com

Protein Crystallography

This compound and its salts have applications in protein crystallography, particularly in the formulation and optimization of crystallization screens. wikipedia.orgbostonbioproducts.comfishersci.sebertin-bioreagent.complos.orgthermofisher.incaymanchem.comfishersci.ca Beyond its buffering role, this compound has been utilized to introduce arsenic atoms into proteins. fishersci.sebertin-bioreagent.complos.orgcaymanchem.comfishersci.ca This is particularly useful for single-wavelength anomalous diffraction (SAD) phasing techniques, which rely on the anomalous scattering of X-rays by heavy atoms like arsenic to determine protein structures. fishersci.sebertin-bioreagent.complos.orgcaymanchem.comfishersci.ca

Studies have shown that this compound, an As(V) compound, can specifically modify cysteine residues on the protein surface, forming a covalent bond between arsenic and the cysteine sulfur. plos.org This reaction allows for the incorporation of arsenic into proteins during crystallization. plos.org Research indicates that crystallizing proteins with free surface cysteines in cacodylate buffer can be an effective method for introducing arsenic for SAD phasing. plos.org The Protein Data Bank (PDB) contains numerous protein structures with arsenic-modified cysteines, highlighting the utility of this approach. plos.org

Biochemical Interactions and Pathways

This compound has been investigated for its influence on various biochemical interactions and pathways, extending beyond its use as a buffer.

Influence on Aryl Hydrocarbon Receptor-Regulated Genes

Research has explored the effects of dimethylarsinic acid (DMA(V)), which is this compound, on aryl hydrocarbon receptor (AhR)-regulated genes. nih.gov The AhR is a transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism and other biological processes. mdpi.commdpi.com Studies in mice have shown that DMA(V) can modulate the expression of AhR-regulated genes in a tissue- and enzyme-specific manner. nih.gov

For example, DMA(V) has been observed to potentiate the induction of Cyp1a mRNA and protein expression, as well as catalytic activity, mediated by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in the lung. nih.gov Conversely, in the kidney, DMA(V) significantly inhibited the TCDD-mediated induction of Cyp1a mRNA and protein expression and catalytic activity. nih.gov Regarding phase II AhR-regulated genes, such as Nqo1, DMA(V) did not show a significant effect on mRNA and protein expression or activity in the liver, lung, or kidney in these studies. nih.gov These findings suggest that the modulation of AhR-regulated genes by DMA(V) may contribute to arsenic-induced toxicity and carcinogenicity. nih.gov

Modulation of Nitric Oxide Synthase Activity

The potential for this compound to modulate nitric oxide synthase (NOS) activity has also been a subject of research. Nitric oxide (NO) is a signaling molecule produced by NOS enzymes that is involved in numerous physiological and pathological processes. operamedphys.orgjst.go.jp While the direct interaction of this compound with NOS is not as extensively documented as its buffering applications, studies on related biochemical pathways provide context.

For instance, research into the enzyme dimethylarginine dimethylaminohydrolase-1 (DDAH-1), which regulates nitric oxide synthase activity by hydrolyzing methylated arginines, has utilized various buffers, including this compound/NaOH, to assess enzymatic activity under different pH conditions. researchgate.net This highlights the use of this compound in studies investigating enzymes involved in NO production pathways. researchgate.net Modulation of NOS activity can have significant downstream effects on cellular function and signaling. operamedphys.orgjst.go.jpnih.govahajournals.org

Research on this compound in Medicinal Chemistry History

Historically, organoarsenic compounds, including this compound, were explored for medicinal purposes. In the 18th century, the synthesis of compounds containing the "cacodyl" group, such as cacodyl (B8556844) oxide, marked early ventures into organometallic chemistry. wikipedia.orgacs.org Robert Bunsen's pioneering work in this area contributed to the understanding of the methyl group. wikipedia.orgacs.org

Despite the early exploration and some historical use in medicinal formulations, the inherent toxicity of arsenic-containing compounds led to a decline in their use in human medicine as this toxicity became better understood. patsnap.comtaylorandfrancis.com Paul Ehrlich's systematic work on organoarsenic compounds as anti-parasitic agents in medicine is a notable part of this history, leading to the development of the concept of chemotherapy. taylorandfrancis.com While this compound itself was surprisingly found not to be acutely toxic to rabbits in early experiments, its classification as a toxic substance and potential carcinogen has limited its modern medicinal applications, shifting its primary use to research and historical herbicide applications. nih.govwikipedia.orgherts.ac.ukcaymanchem.comfishersci.caacs.org

Table 1:

Application AreaSpecific Use CaseDescription
Buffering Agent Biological Sample PreparationMaintains stable pH for preserving sample integrity. patsnap.combostonbioproducts.com
Electron Microscopy Sample FixationUsed in fixative solutions (e.g., with glutaraldehyde) and rinsing buffers to preserve cell ultrastructure. wikipedia.orgpatsnap.comscienceservices.eumorphisto.deharvard.educaymanchem.comnih.gov
Protein CrystallographyUsed in buffer formulations for crystallization screens. wikipedia.orgbostonbioproducts.comfishersci.sebertin-bioreagent.complos.orgthermofisher.incaymanchem.comfishersci.ca
Biochemical Interactions Aryl Hydrocarbon Receptor (AhR)Modulates expression of AhR-regulated genes in a tissue- and enzyme-specific manner. nih.gov
Nitric Oxide Synthase (NOS) ActivityUsed in studies investigating enzymes (e.g., DDAH-1) involved in NO production pathways. researchgate.net
Medicinal Chemistry History Historical Medicinal FormulationsExplored in early medicinal chemistry, particularly for anti-parasitic agents, but use declined due to toxicity. patsnap.comtaylorandfrancis.com
Protein Structure Determination Single-Wavelength Anomalous Diffraction (SAD) PhasingUsed to introduce arsenic atoms into proteins by modifying cysteine residues. fishersci.sebertin-bioreagent.complos.orgcaymanchem.comfishersci.ca

Early Development of Organoarsenic Compounds as Anti-parasitic Agents

The history of organoarsenic compounds in medicine is closely linked to the search for effective treatments against infectious diseases, particularly parasitic infections. Early in this field, systematic investigations into organoarsenic compounds were notably undertaken by Paul Ehrlich in the late 19th and early 20th centuries. wikipedia.orgnih.govdntb.gov.uasigmaaldrich.comwikidata.orgontosight.ai Ehrlich's pioneering work aimed to develop compounds that could selectively target pathogens while minimizing harm to the host, a concept he termed "chemotherapy". wikipedia.org

This research led to the synthesis of significant organoarsenic drugs. A prominent example is Salvarsan (Arsphenamine), synthesized in 1910, which was the first effective treatment for syphilis caused by the bacterium Treponema pallidum, and was also used to treat trypanosomiasis. nih.govsigmaaldrich.comwikidata.org Salvarsan is considered a landmark achievement as one of the first modern chemotherapeutic agents. nih.govdntb.gov.uawikidata.org Prior to Salvarsan, Atoxyl (a sodium salt of arsanilic acid), synthesized in 1859, was recognized as an early effective artificial organoarsenic drug, although it was later found to be prohibitively toxic for widespread human use. wikipedia.orgdntb.gov.ua

This compound belongs to this class of organoarsenic compounds. While compounds like Salvarsan and Atoxyl were more directly prominent in the early clinical applications against parasitic and bacterial infections, the research into organoarsenicals during this period provided foundational knowledge about the biological interactions of arsenic-containing molecules. This compound itself was known during this era, with Robert Bunsen conducting early studies on cacodyl compounds, noting some of their properties. wikipedia.orgmdpi.commetabolomicsworkbench.org The broader exploration of organoarsenicals for their anti-parasitic potential set a precedent for investigating arsenic-based compounds for their effects on biological systems.

Exploration of Chemotherapeutic Applications

The exploration of this compound's potential in chemotherapy has been a subject of research, although its role has differed from that of other arsenicals like arsenic trioxide, which has found application in treating acute promyelocytic leukemia. dntb.gov.uasigmaaldrich.comwikidata.org

Early investigations into the potential antitumor activity of this compound or its salts were conducted. For instance, in 1946, studies by Ancel and Lallemand reportedly tested sodium cacodylate (NaCA) for antitumor activity and found it to be positive. mims.com This finding suggested a potential therapeutic avenue for this compound in the context of cancer treatment.

However, much of the more recent research involving this compound in the context of cancer has focused on its role in carcinogenesis and its use as a tool in experimental cancer models rather than as a direct chemotherapeutic agent. Studies have investigated this compound (dimethylarsinic acid, DMA) as a promoter of tumor development in animal models after initiation with other carcinogens. fishersci.caatamankimya.com These studies have shown that this compound can enhance the incidence of tumors in various organs, including the urinary bladder, kidney, liver, and thyroid gland in rats. fishersci.caatamankimya.com For example, in one study, treatment with 400 ppm DMA significantly increased tumor incidence in these organs in initiated rats, with an 80% incidence of urinary bladder tumors. fishersci.caatamankimya.com Another study noted significant increases in urinary bladder tumors in rats treated with 100 ppm this compound. bionity.com

The use of this compound to induce prostate cancer in animal models for the purpose of testing potential anti-cancer agents from other sources also illustrates its role in cancer research as an experimental tool.

While the 1946 study indicated potential antitumor activity, the prevailing focus in more recent biomedical research involving this compound, as reflected in the provided information, appears to be on understanding its effects in the development of cancer and utilizing it within experimental frameworks to study carcinogenesis and evaluate other therapeutic candidates.

Here is a summary of some research findings related to this compound in biomedical studies:

Study (Year, Authors)Compound/FormulationAnimal ModelResearch FocusKey Finding Relevant to Outline
Ancel & Lallemand (1946) mims.comNaCANot specifiedAntitumor activityFound positive antitumor activity.
Innes et al. (1969) mims.comCAMice (two strains)Carcinogenicity testingTested orally at 46.4 mg/kg/d.
Tsuda et al. (1995) fishersci.caatamankimya.comDMAF344/DuCrj RatsTumor promotion after initiationEnhanced tumor induction (bladder, kidney, liver, thyroid) at various doses (e.g., 80% bladder tumors at 400 ppm).
US EPA (1993) bionity.comThis compoundF344 RatsChronic toxicity/oncogenicitySignificant increases in urinary bladder tumors at 100 ppm.

Ecological and Agricultural Impact Studies

Effects on Plant Physiology and Growth

Cacodylic acid is a contact herbicide capable of defoliating or desiccating a wide variety of plants. epa.gov Its exact mode of action is not fully understood, but studies indicate both systemic and contact activity. cambridge.org Research has shown that this compound can cause chlorotic and necrotic injury on plants. cambridge.org

Studies on the effects of this compound on bean plants ( Phaseolus vulgaris) have indicated that it can reduce both the absorption and translocation of other herbicides, such as 2,4-D, when applied in a mixture. dtic.mil This suggests that this compound can interfere with the physiological processes involved in herbicide uptake and movement within the plant. In one study, increasing concentrations of this compound led to a significant reduction in the response to 2,4-D, likely due to the injurious effect of this compound at higher rates causing leaf desiccation and preventing 2,4-D movement. dtic.mil

Field studies have also assessed the impact of this compound application rates on vegetation. Low to moderate effects on vegetation were observed in three terrestrial communities exposed to 2 lbs/acre of this compound. epa.gov However, treatment levels of 30 lbs/acre were found to be highly detrimental to the survival of vegetation in these communities. epa.gov

Differential responses to this compound have been observed among different plant species. For instance, orchardgrass (Dactylis glomerata) was found to be more tolerant to this compound than Kentucky bluegrass (Poa pratensis). cambridge.org In mixtures with dalapon (B104946), this compound in excess showed synergistic effects on bluegrass and addictive effects on orchardgrass, while dalapon in excess appeared to have an antagonistic effect on this compound. cambridge.org

While some studies suggest that no apparent degradation of this compound occurs in plants based on limited observations, various organisms are capable of reducing it to di- or trimethylarsine (B50810). nih.gov

Influence on Soil Microbial Communities

The presence of this compound in soil can influence microbial communities, which play crucial roles in nutrient cycling and organic matter decomposition. Studies have investigated the toxicity of this compound to various soil bacteria and molds. cambridge.orgoregonstate.edu

In pure culture studies, this compound showed slightly visible inhibition of bacterial growth at 1000 mg/L arsenic and moderate inhibition at 10,000 mg/L arsenic. cambridge.orgoregonstate.edu No effects were observed at 100 mg/L arsenic. cambridge.orgoregonstate.edu

The impact of this compound on the decomposition of organic matter by native microbial populations in forest floor material and soil has also been examined. Increasing concentrations of this compound led to a decline in carbon dioxide evolution from three kinds of forest floor. cambridge.orgoregonstate.edu However, this compound had no effect on carbon dioxide evolution from soil in these studies. cambridge.orgoregonstate.edu Concentrations less than 10 mg/kg arsenic in forest floor or soil did not have a pronounced effect on organic matter decomposition. cambridge.orgoregonstate.edu

In aerobic soils, this compound can undergo biodegradation, primarily forming arsenate. epa.gov The rate of biodegradation can vary depending on the soil type. epa.gov Under anaerobic conditions, conflicting data exist regarding the primary degradation products, with some studies reporting organoarsenicals and others reporting inorganic arsenic. epa.gov Microorganisms in soil are capable of transforming DMA applied to soil via two pathways: reductive conversion to volatile organo-arsine species (e.g., dimethyl- or trimethylarsine), which predominates under anaerobic conditions, and demethylation to produce CO2 and arsenate, which occurs in aerobic soil. ulisboa.pt

Field Studies on Ecological Impact (e.g., Forest Ecotones, Fish Populations in Runoff)

Field studies have been conducted to assess the ecological impact of this compound applications in various environments, including forest ecotones and aquatic ecosystems affected by runoff.

In studies on the effects of this compound applications on three freshwater streams draining a target area, observations were made on lower aquatic organisms such as crayfish, dragonfly naiads, freshwater snails, and immature freshwater clams. epa.gov While the results regarding the direct effect on pond fauna in laboratory bioassays were heterogeneous, the authors reported high 48-hr LD50 values for several aquatic species, suggesting that fauna would not be directly affected by typical field concentrations. epa.gov However, damage to vegetation from the pesticide could indirectly affect fauna, particularly specialized species unable to adapt to environmental modifications. epa.gov

Limited data is available on the toxicity of this compound to fish, primarily focusing on acute toxicity. epa.gov One field study examined the effect on fish populations in runoff and found that only one of the 20 species monitored showed a significant population decrease between pre- and post-treatment counts. epa.gov The authors suggested that this decrease and other variations were likely due to extraneous variables rather than the this compound applications. epa.gov The 96-hr TLm of a 23.4% this compound formulation for bluegill (Lepomis macrochirus) was reported to be 80 ppm, and the 96-hr LC50 for bluegill exposed to 100% technical material in soft water was 17 mg/L. epa.govepa.gov

Studies have also indicated that this compound does not bioaccumulate significantly in the aquatic organisms studied, with the exception of crayfish, which accumulated arsenic in their soft tissue in some tests. epa.gov Movement of this compound from treated land to water by leaching or surface runoff appears to be minimal based on limited data. epa.gov

Regarding forest ecotones, field studies have assessed the direct effect of this compound on specific floral communities. epa.gov As mentioned in section 7.1, application rates influenced the degree of impact on vegetation. epa.gov this compound has also been used as a silvicide for undesirable trees, showing effectiveness in crown kill for certain species like quaking aspen, red maple, paper birch, jack pine, and oak, although most trees survived over a two-year period despite good crown kill. epa.govusu.edu

Emerging Research Areas and Future Directions

Development of Novel Bioremediation Strategies for Arsenic Contamination

Arsenic contamination of soil and water is a significant global issue, often stemming from natural sources, industrial activities, mining, and the historical use of arsenical herbicides like cacodylic acid kiwiscience.comukzn.ac.za. Bioremediation, which utilizes living organisms to transform or remove contaminants, is an emerging and potentially low-cost approach for mitigating arsenic toxicity in the environment kiwiscience.comcsic.es.

Research in this area explores the use of plants (phytoremediation) and microorganisms to address arsenic contamination kiwiscience.comcsic.es. Studies are investigating the mechanisms by which plants and their associated microbiomes can take up, translocate, or detoxify arsenic species, including organic forms like this compound csic.es. Advances in 'omic' technologies are providing insights into the gene regulations and metabolic pathways involved in arsenic bioremediation by microorganisms csic.es.

Specific research includes the use of sulfate-reducing bacteria (SRB) for arsenic removal, particularly in challenging environments like acid mine waters with high arsenic and metal concentrations mdpi.com. Studies have shown that certain SRB strains can tolerate low pH and high arsenic levels, facilitating arsenic removal through precipitation as insoluble metal sulfides mdpi.com. Batch experiments using SRB have demonstrated significant removal of both arsenite (As(III)) and arsenate (As(V)) from contaminated water ukzn.ac.zamdpi.com.

Data from batch experiments using sulfate-reducing bacteria for arsenic removal:

Arsenic SpeciesInitial Concentration (mg/L)Removal Percentage (%)Contact Time
As(III)1~6.624 hours
As(V)1~10.524 hours
As(V)0.1 - 20>9014 days
As(III)0.1 - 20>6014 days
Total As0.1 (20% As(III))Below 10 µg/L14 days
Total As0.1 (30% As(III))Below 10 µg/L14 days
Total As0.1 (40% As(III))Below 10 µg/L21 days

Further research is needed to fully understand the dynamics of degrading strains in complex environmental settings and the relationship between microbial diversity and contaminant bioremediation efficiency frontiersin.org.

Advanced Analytical Techniques for Speciation and Ultra-trace Analysis

Accurate determination and speciation of arsenic compounds, including this compound, in environmental and biological samples are crucial due to the varying toxicities of different arsenic species mdpi.com. Research is focused on developing more sensitive, selective, and efficient analytical techniques for ultra-trace analysis and speciation.

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a key technique used for the separation and determination of various arsenic species, such as arsenobetaine (B179536), cacodylate, As(III), and As(V) researchgate.net. Recent advancements include the development of methods combining automatic magnetic solid phase extraction (MSPE) with HPLC-ICP-MS for the preconcentration and analysis of arsenic species in environmental waters and biological samples researchgate.net. This approach utilizes magnetic functionalized materials to enrich arsenic species before chromatographic separation and detection, offering improved limits of detection researchgate.net.

Limits of detection (LODs) achieved with a novel automatic MSPE-HPLC-ICP-MS method:

Arsenic SpeciesLimit of Detection (ng/L)
Arsenobetaine3.8
Cacodylate0.5
As(III)1.1
As(V)0.2

Other analytical methods explored for arsenic analysis include titrimetric methods, ion chromatography coupled with hydride atomic absorption, and electrophoresis nih.gov. Research also investigates the use of techniques like infrared (IR) spectroscopy, X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and extended X-ray absorption fine structure (EXAFS) spectroscopy to understand the mechanisms of arsenic removal by sorbents taylorandfrancis.com.

Refined Understanding of Carcinogenic and Developmental Mechanisms

This compound is classified as possibly carcinogenic to humans, and research continues to refine the understanding of its carcinogenic and developmental mechanisms taylorandfrancis.comresearchgate.net. While studies in experimental animals have shown evidence of cancer induced by dimethylarsinic acid (DMA), the active ingredient in this compound, the precise mode of action and its relevance to humans are still areas of investigation taylorandfrancis.comscience.govepa.gov.

Research involves evaluating the metabolism and pharmacokinetics of arsenical chemicals, including this compound, to understand how they are processed and eliminated by the body science.govepa.gov. Studies are also focused on identifying the key events involved in tumor formation, particularly bladder tumors observed in rats exposed to DMA, and assessing the human relevance of these findings science.govepa.gov.

Investigations into the mechanism of toxicity are ongoing, including the potential role of metabolites and their ability to induce cytotoxicity and chromosome breaks epa.gov. Understanding these mechanisms is crucial for accurate cancer risk assessment and for developing strategies to mitigate the health effects of this compound exposure epa.gov.

Assessment of Long-Term Ecological and Human Health Effects in Contaminated Areas

The long-term ecological and human health effects of this compound exposure in contaminated areas, particularly those with a history of its use as a herbicide, remain a critical area of research scirp.org. Although this compound is considered an obsolete herbicide in some regions, its persistence and the legacy of its use, such as in tactical herbicides, necessitate continued monitoring and assessment herts.ac.ukscirp.org.

Studies are evaluating the environmental fate and behavior of this compound in soil and water to understand its potential for long-term contamination and exposure epa.gov. Research also focuses on the ecological impacts, including effects on non-target organisms in areas where this compound was applied epa.gov.

Regarding human health, research is assessing the long-term consequences of exposure, including potential links to various health issues beyond cancer nj.gov. While acute and chronic health effects have been documented, ongoing studies aim to better understand the full spectrum of long-term impacts on populations in contaminated areas scirp.orgnj.gov. This includes investigating potential effects related to the manufacture, transport, storage, and disposal of herbicides containing this compound scirp.org.

Research into Alternative Arsenic-Free Compounds for Current Applications

Given the toxicity and environmental concerns associated with this compound, research is actively exploring and developing alternative arsenic-free compounds for applications where arsenicals were historically used. While the agricultural uses of this compound have become limited, particularly on food crops, finding effective and environmentally benign alternatives for remaining applications, such as in certain industrial or specialized uses, is important epa.govcdc.gov.

Q & A

Basic Research Questions

Q. How can researchers determine the stability of cacodylic acid under varying environmental conditions (e.g., pH, temperature)?

  • Methodology : Conduct controlled stability studies using techniques like high-performance liquid chromatography (HPLC) to monitor degradation products. Buffer solutions at different pH levels (e.g., 3–9) and thermal stability tests (e.g., 25–60°C) should be employed. Reference this compound's amphoteric nature and reactivity with acids/oxidizers .
  • Data Requirements : Quantify arsenic speciation (e.g., dimethylarsinic acid vs. inorganic arsenic) via inductively coupled plasma mass spectrometry (ICP-MS) to assess toxicological implications .

Q. What experimental protocols are recommended for assessing this compound’s acute toxicity in aquatic ecosystems?

  • Methodology : Follow OECD Test Guideline 203 (Fish Acute Toxicity Test) or Daphnia magna acute immobilization assays. Use concentrations ranging from 0.5–50 mg/L, with endpoints like LC50 and behavioral changes. Note this compound’s high solubility in water and aquatic toxicity risks .
  • Data Interpretation : Compare results with EPA-registered application rates (e.g., 2.5–5.0 lb acid equivalent per 100 gal) to evaluate ecological safety margins .

Q. How should researchers design studies to evaluate this compound’s mechanism of action as a herbicide?

  • Methodology : Use apoplastic translocation assays on model plants (e.g., Arabidopsis thaliana). Apply this compound formulations (e.g., 22.73% sodium cacodylate) and track cellular necrosis via microscopy or chlorophyll fluorescence imaging. Include surfactant controls to isolate herbicidal effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenicity in long-term exposure models be reconciled?

  • Methodology : Conduct systematic reviews of epidemiological studies (e.g., occupational exposure in forestry workers) and rodent models. Use meta-analysis to resolve discrepancies in endpoints like urinary arsenic excretion vs. tumor incidence .
  • Critical Analysis : Evaluate dose-response relationships and confounding variables (e.g., co-exposure to other arsenic derivatives) using Hill’s criteria for causation .

Q. What strategies mitigate arsenic bioaccumulation risks in agricultural soils treated with this compound?

  • Methodology : Implement field trials with soil amendments (e.g., iron oxides, biochar) to immobilize arsenic. Monitor arsenic speciation via X-ray absorption near-edge structure (XANES) spectroscopy and correlate with plant uptake data .
  • Data Validation : Compare pre- and post-treatment arsenic levels in crops using ICP-MS, adhering to EPA’s 8-hour workplace exposure limit (0.5 mg/m³) as a safety benchmark .

Q. How do formulation additives (e.g., surfactants) influence this compound’s efficacy and toxicity profiles?

  • Methodology : Test commercial formulations (e.g., Phytar 560, Boll’s Eye) against pure this compound in controlled bioassays. Use gas chromatography-mass spectrometry (GC-MS) to identify surfactant residues and their synergistic/antagonistic effects .
  • Experimental Design : Include kinetic studies to assess formulation stability and arsenic release rates under UV light or microbial activity .

Data Contradiction Analysis

Q. Why do studies report divergent LD50 values for this compound in rodent models?

  • Root Cause : Variability in formulation purity (e.g., technical-grade vs. analytical-grade), sex-specific metabolic differences (e.g., LD50 of 1.4 g/kg in males vs. 1.28 g/kg in females), and administration routes .
  • Resolution : Standardize test materials and protocols per OECD guidelines, with explicit reporting of arsenic content (e.g., 12.75–27.1% elemental arsenic in formulations) .

Q. How should researchers address discrepancies in this compound’s environmental half-life across soil types?

  • Approach : Conduct site-specific degradation studies using radiolabeled this compound (¹⁴C- or ⁷³As-labeled). Correlate half-life with soil properties (e.g., organic matter, redox potential) and microbial community profiling .

Methodological Resources

Technique Application Reference
ICP-MSArsenic speciation and quantification
XANESSoil arsenic immobilization analysis
HPLCStability and degradation product identification
Chlorophyll fluorescenceHerbicidal mechanism of action

Key Research Gaps

  • Toxicokinetics : Limited data on this compound’s metabolic pathways in mammals.
  • Ecological Impact : Long-term studies on arsenic cycling in treated ecosystems.
  • Formulation Science : Interactions between this compound and co-herbicides (e.g., MSMA) .

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